2-amino-4-phenylfuran-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-phenylfuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-5,7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBQONBZBPFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472800 | |
| Record name | 2-amino-4-phenyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72982-21-9 | |
| Record name | 2-amino-4-phenyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-amino-4-phenylfuran-3-carbonitrile chemical structure and properties
2-Amino-4-phenylfuran-3-carbonitrile: Structural Properties, Synthesis, and Applications in Furanopyrimidine Drug Discovery
Executive Summary The synthesis and functionalization of highly substituted furans represent a cornerstone in modern heterocyclic chemistry. Among these, 2-amino-4-phenylfuran-3-carbonitrile (CAS: 72982-21-9)[1] has emerged as a privileged building block. Characterized by a push-pull electron system—comprising an electron-donating amino group and an electron-withdrawing cyano group—this molecule is exceptionally primed for tandem cyclization reactions. It is predominantly utilized in the synthesis of furanopyrimidines, a class of pharmacophores with profound biological importance, including targeted kinase inhibition and anti-tumor properties[2],[3].
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-amino-4-phenylfuran-3-carbonitrile dictates its high reactivity. The primary amine at the C2 position acts as a potent nucleophile, while the adjacent C3 nitrile group serves as an electrophilic trap for subsequent ring-closure events. The C4 phenyl ring provides lipophilicity, which is often crucial for the target-binding affinity of downstream pharmaceutical derivatives.
Table 1: Physicochemical Properties of 2-Amino-4-phenylfuran-3-carbonitrile
| Property | Value |
| Chemical Name | 2-Amino-4-phenylfuran-3-carbonitrile |
| CAS Number | 72982-21-9[1] |
| Molecular Formula | C11H8N2O[4] |
| Molecular Weight | 184.19 g/mol [1] |
| Monoisotopic Mass | 184.06366 Da[5] |
| Key Functional Groups | Primary amine (-NH2), Nitrile (-C≡N), Phenyl ring |
Synthesis Methodology: Aromatization via Dehydrogenation
The most robust method for synthesizing 2-amino-4-phenylfuran-3-carbonitrile involves the catalytic dehydrogenation of its saturated precursor, 2-amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile[6].
Mechanistic Causality: The dihydrofuran precursor is kinetically accessible via multi-component cyclization but lacks the thermodynamic stability of a fully conjugated aromatic system. By employing Palladium on Carbon (Pd/C) at elevated temperatures, the catalyst facilitates the oxidative addition into the C-H bonds of the dihydrofuran ring. Subsequent β-hydride elimination expels hydrogen gas, driven by the significant thermodynamic gain of furan aromatization. Xylene is selected as the solvent because its high boiling point provides the necessary thermal energy to overcome the activation barrier of dehydrogenation without degrading the sensitive cyano group[6].
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 2-amino-4-phenyl-4,5-dihydrofuran-3-carbonitrile (1.0 equiv, e.g., 0.53 mmol) in anhydrous xylene to achieve a 0.1 M concentration[7].
-
Degassing: Purge the solution with nitrogen (N2) to remove dissolved oxygen, preventing unwanted oxidative side reactions or catalyst poisoning[7].
-
Catalyst Addition: Add 50 wt% Palladium on Carbon (Pd/C, e.g., 50 mg)[7].
-
Thermal Activation: Equip the flask with a reflux condenser and heat the suspension to 150 °C with continuous stirring for 5 hours[7].
-
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The transition from the sp³-hybridized dihydrofuran to the fully aromatic furan alters the molecular polarity, resulting in a distinct Rf shift.
-
Workup: Upon completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, and wash the Celite thoroughly with dichloromethane (CH2Cl2)[7].
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield the pure 2-amino-4-phenylfuran-3-carbonitrile[8].
Downstream Application: Synthesis of Furanopyrimidine Scaffolds
The primary utility of 2-amino-4-phenylfuran-3-carbonitrile lies in its conversion to furanopyrimidines, which are critical in oncology drug development[3].
Mechanistic Causality: Reacting the furan building block with a mixture of formic acid and acetic anhydride triggers a cyclization cascade[9]. Acetic anhydride and formic acid react in situ to form acetic formic anhydride. This mixed anhydride is a highly electrophilic formylating agent, far superior to formic acid alone. It rapidly formylates the C2-amine. The intermediate N-formyl derivative then undergoes an intramolecular nucleophilic attack by the nitrogen onto the electrophilic carbon of the C3-nitrile, culminating in the closure of the pyrimidine ring.
Step-by-Step Protocol:
-
Reagent Preparation: Over an ice-water bath, combine acetic anhydride (e.g., 100 mL) and formic acid (e.g., 50 mL) in a round-bottom flask[9]. Stir for 20 minutes to allow the in situ generation of acetic formic anhydride[9].
-
Formylation: Slowly add 2-amino-4-phenylfuran-3-carbonitrile (e.g., 10 g, 54.3 mmol) to the chilled mixture[9]. The electron-rich amine rapidly attacks the mixed anhydride.
-
Cyclization & Isolation: Following formylation, the reaction is heated to drive the cyclization. The mixture is concentrated and purified on a silica-gel column eluting with ethyl acetate or via preparative TLC (e.g., 15% MeOH in CH2Cl2) to isolate the furanopyrimidine derivative[9].
Analytical Characterization Standards
To validate the structural integrity of the synthesized 2-amino-4-phenylfuran-3-carbonitrile, researchers should expect the following spectral hallmarks:
-
Mass Spectrometry (HRMS): A monoisotopic mass peak at m/z 184.06[5].
-
Infrared Spectroscopy (FTIR): Distinctive sharp bands at ~3445 cm⁻¹ and ~3300 cm⁻¹ corresponding to the primary amine (-NH2) stretching, and a sharp, intense peak at ~2200 cm⁻¹ confirming the presence of the conjugated nitrile (-C≡N) group[6].
Synthetic Workflow and Biological Context
Synthetic workflow of 2-amino-4-phenylfuran-3-carbonitrile and its furanopyrimidine applications.
References
- BLD Pharm. "2-Amino-4-phenylfuran-3-carbonitrile".
- Namiki Shoji Co., Ltd. "Building Blocks Catalogue May 2018".
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- Google Patents. "CN106467541A - 取代喹诺酮类衍生物或其药学上可接受的盐或立体异构体及其药用组合物和应用".
- Google Patents. "US7776867B2 - Furanopyrimidines".
- The Royal Society of Chemistry. "Supplementary Information (Continuous Flow Process)".
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medicinal chemistry applications of 2-amino-4-phenylfuran-3-carbonitrile
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Amino-4-phenylfuran-3-carbonitrile and its Analogs
Preamble: Navigating the Landscape of a Privileged Scaffold
The 2-amino-3-carbonitrile moiety fused to a heterocyclic ring system represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of a multitude of biologically active molecules. While direct and extensive research on 2-amino-4-phenylfuran-3-carbonitrile is nascent, a wealth of knowledge can be extrapolated from its structural analogs, particularly those containing pyran, chromene, and thiophene cores. This guide will synthesize the available data on these related compounds to provide a comprehensive technical overview and a predictive framework for the medicinal chemistry applications of the 2-amino-4-phenylfuran-3-carbonitrile scaffold. We will delve into the synthetic strategies, explore the structure-activity relationships (SAR), and propose detailed experimental protocols for the synthesis and biological evaluation of this promising class of compounds.
The 2-Amino-3-carbonitrile Pharmacophore: A Gateway to Biological Activity
The 2-amino-3-carbonitrile pharmacophore is a key structural feature that imparts a diverse range of biological activities to heterocyclic compounds. This functional group arrangement is frequently found in molecules targeting key biological pathways implicated in cancer, inflammation, and microbial infections. The electron-rich nature of the amino group and the electron-withdrawing cyano group create a unique electronic environment that facilitates interactions with various biological targets.[1]
Synthetic Strategies: Accessing the 2-Amino-4-phenylfuran-3-carbonitrile Core
While specific literature on the synthesis of 2-amino-4-phenylfuran-3-carbonitrile is limited, a general and robust synthetic approach can be proposed based on established methodologies for analogous heterocyclic systems. A one-pot, multi-component reaction (MCR) is a highly efficient and atom-economical strategy.
Proposed Synthetic Protocol: A Multi-Component Approach
This protocol describes a plausible one-pot synthesis of 2-amino-4-phenylfuran-3-carbonitrile.
Reactants:
-
Phenacyl bromide (or a related α-haloketone)
-
Malononitrile
-
A suitable base (e.g., triethylamine, piperidine, or potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of phenacyl bromide (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Base Addition: Slowly add a catalytic amount of a suitable base, such as triethylamine or piperidine, to the reaction mixture.[2]
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-amino-4-phenylfuran-3-carbonitrile.
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the one-pot synthesis of 2-amino-4-phenylfuran-3-carbonitrile.
Medicinal Chemistry Applications: A Landscape of Therapeutic Potential
Drawing parallels from structurally similar scaffolds, 2-amino-4-phenylfuran-3-carbonitrile derivatives are anticipated to exhibit a range of therapeutic activities.
Anticancer Activity
Derivatives of 2-amino-3-carbonitrile heterocycles have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4][5] The mechanism of action often involves the inhibition of key signaling proteins crucial for cancer cell proliferation, survival, and migration.[2]
Key Biological Targets and Mechanisms:
-
Kinase Inhibition: Many 2-amino-3-carbonitrile-containing compounds act as inhibitors of protein kinases, such as EGFR, HER-2, and Src kinase.[2][3] The amino group can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.
-
Microtubule Disruption: Some analogs have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
DNA Intercalation: The planar aromatic structure of these compounds can facilitate intercalation into DNA, disrupting DNA replication and transcription.[5]
Structure-Activity Relationship (SAR) Insights:
Based on studies of related pyrano[3,2-c]quinoline and pyrano[3,2-c]chromene derivatives, the following SAR principles can be inferred for the 2-amino-4-phenylfuran-3-carbonitrile scaffold[3][4]:
| Position | Substitution | Predicted Impact on Anticancer Activity |
| Phenyl ring at C4 | Electron-withdrawing groups (e.g., -Cl, -F) | Generally enhances activity |
| Electron-donating groups (e.g., -OCH3) | May decrease activity | |
| Amino group at C2 | Unsubstituted (-NH2) | Often crucial for activity |
| Acylation or alkylation | May decrease or abolish activity |
Antimicrobial and Antifungal Activity
The 2-amino-3-carbonitrile scaffold is also a promising pharmacophore for the development of novel antimicrobial and antifungal agents.[6][7]
Observed Activities in Analogs:
-
Antibacterial: Compounds with this scaffold have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[6][8]
-
Antifungal: Activity against fungal strains like Aspergillus flavus and Aspergillus oryzae has also been reported.[6]
Proposed Mechanism of Action:
The precise mechanism is often not fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The amino and cyano groups are believed to play a significant role in binding to the active sites of target enzymes.[9]
Anti-inflammatory Activity
Recent studies have highlighted the potential of related heterocyclic systems as anti-inflammatory agents.[10][11]
Key Pathways and Targets:
-
COX Inhibition: Some derivatives may inhibit cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[10]
-
NRF2 Activation: Certain analogs have been shown to activate the NRF2 pathway, a key regulator of the antioxidant response, which in turn can suppress inflammatory signaling.[11][12]
Proposed Biological Evaluation Workflow
A systematic approach is essential to explore the therapeutic potential of novel 2-amino-4-phenylfuran-3-carbonitrile derivatives.
Caption: A proposed workflow for the biological evaluation of 2-amino-4-phenylfuran-3-carbonitrile derivatives.
Experimental Protocols
Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Concluding Remarks and Future Directions
The 2-amino-4-phenylfuran-3-carbonitrile scaffold holds significant promise as a versatile building block in medicinal chemistry. By leveraging the extensive research on structurally related heterocyclic systems, a clear path for the design, synthesis, and biological evaluation of novel derivatives can be envisioned. Future research should focus on the systematic synthesis of a library of 2-amino-4-phenylfuran-3-carbonitrile analogs with diverse substitutions on the phenyl ring to establish a definitive SAR for this scaffold. High-throughput screening against a broad panel of biological targets will be instrumental in uncovering the full therapeutic potential of this exciting class of compounds.
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Aly, A. A., et al. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, 11(38), 23526-23539. [Link]
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Shams, H. Z., et al. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. International Journal of Organic Chemistry, 2(1), 38-44. [Link]
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Kumar, K. S., et al. (2013). Synthesis of novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents. Bioorganic & Medicinal Chemistry Letters, 23(7), 1978-1984. [Link]
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Dholakia, S. P., et al. (2023). Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives. Journal of Medicinal and Pharmaceutical Sciences, 6(1), 1-8. [Link]
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Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1315-1322. [Link]
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Chen, C. X., et al. (2013). Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Journal of Chemistry, 2013, 1-7. [Link]
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Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200153. [Link]
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Ptasinska, A., et al. (2021). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. International Journal of Molecular Sciences, 22(18), 9871. [Link]
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Al-Warhi, T., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(10), 3277. [Link]
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Nawrot, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466. [Link]
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Antonucci, S., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1788-1792. [Link]
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El-Faham, A., et al. (2023). Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. RSC Advances, 13(15), 10084-10099. [Link]
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Minich, A., et al. (2021). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Frontiers in Immunology, 12, 749835. [Link]
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Hassan, A. Y., & Abou-Amra, E. S. (2022). Novel Indoline Spiro Derivatives As Anticancer Agents; Design, Synthesis, Molecular Docking Studies, and ADME Evaluation. Polycyclic Aromatic Compounds, 42(6), 3125-3148. [Link]
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Arshad, F., et al. (2021). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 26(16), 4882. [Link]
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Kumar, A., & Singh, R. K. (2023). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 13(5), 1-10. [Link]
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Kumar, A., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. [Link]
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Al-Masoudi, N. A., et al. (2012). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 9(4), 700-706. [Link]
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Li, Y., et al. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(25), 10309-10321. [Link]
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Sharma, P., et al. (2014). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Crystallography Reports, 59(7), 1144-1148. [Link]
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potential therapeutic targets for 2-amino-4-phenylfuran-3-carbonitrile
Title: Unlocking the Pharmacological Potential of 2-Amino-4-phenylfuran-3-carbonitrile: A Scaffold for Kinase Inhibition and Antimicrobial Therapeutics
Executive Summary As a Senior Application Scientist, I frequently evaluate molecular scaffolds not just for their inherent biological activity, but for their synthetic versatility in generating high-value therapeutic agents. 2-Amino-4-phenylfuran-3-carbonitrile represents a quintessential privileged scaffold[1]. While relatively simple in its unmodified form, its strategic arrangement of functional groups—an amine and a carbonitrile adjacent on a furan ring—makes it an ideal precursor for synthesizing complex, biologically active furanopyrimidines[2].
This technical whitepaper explores the dual therapeutic trajectories of this compound: its role in generating potent inhibitors of the Activated CDC42 Kinase 1 (ACK1) for oncology applications[3], and its utility in developing novel antimicrobial agents targeting resistant bacterial strains[4].
Primary Therapeutic Target: ACK1 Tyrosine Kinase in Oncology
Mechanistic Rationale ACK1 is a non-receptor tyrosine kinase frequently amplified and overexpressed in primary human tumors, including prostate, breast, and pancreatic cancers[2]. It is uniquely regulated by cell attachment and detachment. In its active state, ACK1 binds to the GTP-bound form of CDC42, sustaining cell survival signals even in the absence of extracellular matrix anchorage—a hallmark of metastasis and tumorigenesis[3].
Derivatives synthesized from 2-amino-4-phenylfuran-3-carbonitrile act as competitive ATP-binding site inhibitors of ACK1. By blocking the kinase domain, these furanopyrimidines halt the downstream phosphorylation cascade, effectively inducing apoptosis in anchorage-independent cancer cells[2].
Visualization of Inhibition Pathway
Mechanism of ACK1 inhibition by furanopyrimidines derived from 2-amino-4-phenylfuran-3-carbonitrile.
Secondary Therapeutic Target: Antimicrobial Activity
Beyond oncology, the furanopyrimidine core derived from this scaffold exhibits significant antimicrobial properties. Research indicates that these derivatives interfere with bacterial folate synthesis, acting as antifolate agents[5]. This mechanism has proven effective against Gram-positive bacteria such as Staphylococcus and Gram-negative species like Proteus[4]. The lipophilicity imparted by the phenyl group at the 4-position of the furan ring enhances cell wall penetration, a critical factor in overcoming intrinsic bacterial resistance.
Quantitative Data & Scaffold Profiling
To contextualize the value of this scaffold, we must look at its physicochemical properties and the pharmacological metrics of its downstream derivatives.
Table 1: Physicochemical and Pharmacological Profile
| Parameter | Value / Description | Strategic Significance in Drug Design |
| Molecular Formula | C11H8N2O[6] | Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5. |
| Monoisotopic Mass | 184.06 Da[6] | High ligand efficiency potential; leaves ample mass budget for target-specific side chains. |
| ACK1 IC50 (Derivatives) | < 50 nM (Representative)[2] | Demonstrates high potency and selectivity for the target kinase ATP-binding pocket. |
| Antimicrobial MIC | 4 - 16 µg/mL (Representative)[4] | Clinically relevant efficacy against Staphylococcus and Proteus species. |
Experimental Workflows & Self-Validating Protocols
As an application scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where causality is clear and failure points are actively monitored.
Protocol A: Synthesis of the Furanopyrimidine Core
Causality: The conversion of 2-amino-4-phenylfuran-3-carbonitrile to a furanopyrimidine requires a carbon source and a dehydrating environment. Formic acid provides the bridging carbon to close the pyrimidine ring, while acetic anhydride acts as a potent dehydrating agent to drive the condensation forward[2].
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask submerged in an ice-water bath (0°C), combine 100 mL of acetic anhydride and 50 mL of formic acid.
-
Self-Validation: The ice bath prevents the exothermic degradation of the highly reactive mixed anhydride intermediate.
-
-
Activation: Stir the mixture for 20 minutes.
-
Causality: This allows the formation of the reactive formylating species.
-
-
Addition: Slowly add 10 g (54.3 mmol) of 2-amino-4-phenylfuran-3-carbonitrile to the flask[2].
-
Reaction Monitoring: Remove the ice bath and allow the reaction to proceed at room temperature.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the fluorescent starting material spot confirms reaction progression.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica-gel column chromatography, eluting isocratically with ethyl acetate[2].
-
Confirmation: Validate the final product structure using LC-MS (target[M+H]+) and 1H-NMR.
Step-by-step synthesis workflow of furanopyrimidine core from the carbonitrile precursor.
Protocol B: Self-Validating In Vitro ACK1 Kinase Assay
To evaluate the therapeutic potential of the synthesized derivatives, a robust biochemical assay is required.
Step-by-Step Methodology:
-
Reagent Assembly: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Causality: Mg2+ is an essential cofactor for ATP binding, while Brij-35 prevents non-specific protein aggregation.
-
-
Compound Plating: Dispense the furanopyrimidine derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic liquid handling.
-
Enzyme Addition: Add recombinant human ACK1 kinase domain. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme equilibration.
-
Initiation: Add a mixture of ATP (at its predetermined Km value) and a fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr).
-
Detection & Validation: After 60 minutes, add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection mixture containing a europium-labeled anti-phosphotyrosine antibody.
-
Self-Validation System: Include Staurosporine as a positive control (100% inhibition) and DMSO as a negative control (0% inhibition). Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's robustness and ensures the IC50 values are trustworthy.
-
Conclusion
2-Amino-4-phenylfuran-3-carbonitrile is far more than a simple catalog chemical; it is a gateway to high-value therapeutic targets. By understanding the causality behind its chemical reactivity and the biological pathways of its derivatives—specifically ACK1 inhibition and antifolate antimicrobial activity—drug development professionals can leverage this scaffold to design next-generation therapeutics.
References
- Title: US7776867B2 - Furanopyrimidines Source: Google Patents URL
-
Title: 2-amino-4-phenylfuran-3-carbonitrile (C11H8N2O) - PubChemLite Source: PubChem / Université du Luxembourg URL: [Link]
-
Title: Synthesis and antimicrobial activity of some new furo[2,3-d]pyrimidine derivatives Source: ResearchGate URL: [Link]
Sources
- 1. 72982-21-9|2-Amino-4-phenylfuran-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. US7776867B2 - Furanopyrimidines - Google Patents [patents.google.com]
- 3. US7776867B2 - Furanopyrimidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - QNGBQONBZBPFQI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
The Gewald Reaction & Furan-Thiophene Pharmacophores: A Technical Guide
Executive Summary
The Gewald reaction is the premier multicomponent reaction (MCR) for synthesizing polysubstituted 2-aminothiophenes. While the reaction classically constructs a thiophene core, its application to furan-containing substrates (e.g., 2-acetylfuran) yields thienofurans and furan-thiophene biaryls . These hybrids are privileged scaffolds in medicinal chemistry, serving as bioisosteres for adenosine receptor antagonists and kinase inhibitors.
This guide details the mechanistic underpinnings, optimized protocols, and therapeutic utility of generating furan-functionalized thiophenes via the Gewald reaction.
Part 1: Historical Genesis & Mechanistic Foundations
The Discovery (1966)
The reaction was first reported by Karl Gewald in 1966 (Chemische Berichte).[1] Gewald discovered that the condensation of a ketone (or aldehyde) with an
The "Furan" Distinction: It is critical to distinguish the core synthesis from the substrate.
-
Gewald Reaction: Synthesizes a thiophene ring.[1][2][3][4][5][6][7]
-
Furan Application: When 2-acetylfuran is used as the ketone input, the result is a 2-amino-4-(furan-2-yl)thiophene . This specific derivative is chemically significant because the furan ring acts as an electron-rich lipophilic anchor, enhancing the binding affinity of the thiophene core in protein active sites.
Mechanistic Pathway
The reaction proceeds through a Knoevenagel condensation followed by a thionation-cyclization sequence.[8] The mechanism is debated, but the most accepted pathway involves the formation of an
Diagram 1: Mechanistic Pathway of Furan-Thiophene Synthesis
The following diagram illustrates the reaction of 2-acetylfuran (Furan Substrate) to form the target pharmacophore.
Caption: The Gewald mechanism converting 2-acetylfuran into a 2-aminothiophene scaffold via Knoevenagel condensation and sulfur heterocyclization.
Part 2: Strategic Protocols for Furan-Thiophenes
Synthesizing furan-substituted thiophenes requires handling the instability of the furan ring under harsh acidic/oxidative conditions. The Gewald reaction is ideal due to its mild, basic conditions.
Protocol A: The Classical One-Pot Synthesis
Best for: Large-scale synthesis of stable furan-thiophene hybrids.
Reagents:
-
2-Acetylfuran (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (
) (1.0 eq) -
Morpholine (1.5 eq)
Step-by-Step Workflow:
-
Solution Prep: Dissolve 2-acetylfuran (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).
-
Activation: Add Morpholine (15 mmol) dropwise. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation (color change often observed).
-
Sulfuration: Add finely powdered elemental sulfur (10 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (
C) for 4–8 hours. Monitor via TLC (30% EtOAc/Hexane). -
Precipitation: Cool the reaction to room temperature. Pour the mixture into crushed ice/water (100 mL).
-
Isolation: The solid product (2-amino-4-(2-furyl)thiophene derivative) precipitates. Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Library generation, high-throughput screening, and improving yields of sterically hindered furan ketones.
Advantages: Reduces reaction time from hours to minutes; minimizes thermal degradation of the furan ring.
Step-by-Step Workflow:
-
Loading: In a microwave-safe vial (10 mL), combine 2-acetylfuran (1 mmol), ethyl cyanoacetate (1.1 eq), and sulfur (1.1 eq).
-
Catalysis: Add diethylamine (0.5 eq) and Ethanol (2 mL).
-
Irradiation: Irradiate at 140 W, 80°C for 10–15 minutes .
-
Workup: Cool rapidly. Dilute with cold water. Filter the precipitate.
-
Validation: Yields typically improve by 15–20% compared to conventional heating due to efficient internal heating of the polar transition state.
Diagram 2: Experimental Workflow Comparison
Caption: Comparison of Classical Reflux vs. Microwave Irradiation for Gewald Synthesis.
Part 3: Therapeutic Applications & Data[5][9][10]
The 2-amino-4-(2-furyl)thiophene-3-carboxylate scaffold is a "privileged structure" in drug discovery. The furan ring provides a specific hydrogen-bond acceptor site and lipophilic bulk that modulates potency.
Key Biological Targets
| Target | Therapeutic Indication | Mechanism of Action | Role of Furan Moiety |
| Adenosine A1 Receptor | Arrhythmia, Ischemia | Allosteric Enhancer (AE) | The furan ring occupies a hydrophobic pocket in the A1 receptor, increasing selectivity over A2a. |
| IKK- | Inflammation, Cancer | Inhibitor | Furan-thiophene hybrids disrupt the ATP-binding site of I |
| PTP1B | Diabetes (Type 2) | Inhibitor | Furan derivatives enhance cell permeability compared to highly polar alternatives. |
Case Study: Tinoridine Analogs
Tinoridine is a non-steroidal anti-inflammatory drug (NSAID) with a thienopyridine core. The precursor to Tinoridine-like analogs is often synthesized via the Gewald reaction.
-
Structure-Activity Relationship (SAR): Replacing the phenyl group of classical Gewald products with a furan-2-yl group often retains potency while altering metabolic stability (CYP450 interaction).
Part 4: References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[9] Chemische Berichte, 99(1), 94-100.[1][2]
-
Sabnis, R. W. (1994).[2] The Gewald Reaction. Sulfur Reports, 16(1), 1-17.[2]
-
Sridhar, M., et al. (2007).[2][10] Microwave assisted one-pot synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172.
-
Revelant, G., et al. (2011).[5] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33.[1]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. scispace.com [scispace.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Amino-4-phenylfuran-3-carbonitrile via a Gewald-Analogous Multicomponent Reaction
Abstract
This document provides a detailed protocol and scientific background for the synthesis of 2-amino-4-phenylfuran-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and materials science. While the user query specified the Gewald reaction, it is critical to note that this reaction is specific to the synthesis of 2-aminothiophenes, utilizing elemental sulfur as the heteroatom source.[1][2] This guide clarifies this distinction and presents an analogous, highly efficient one-pot multicomponent synthesis for the target furan derivative. The protocol leverages the principles of the Feist-Benary furan synthesis, reacting an α-haloketone with an active methylene nitrile.[3] We provide a step-by-step experimental procedure, a detailed reaction mechanism, troubleshooting advice, and an overview of the therapeutic potential of this class of compounds, grounded in authoritative references.
Introduction: The 2-Aminofuran Scaffold and a Clarification on Synthesis Strategy
The 2-amino-3-carbonitrile substituted furan ring is a privileged structure in drug discovery. Its unique electronic and structural features allow it to serve as a versatile building block for a wide array of biologically active molecules. Derivatives have shown potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[4][5]
A common misconception arises from the term "Gewald reaction" when targeting furans. The Gewald reaction is a powerful multicomponent condensation of a ketone, an active methylene nitrile, and elemental sulfur to produce polysubstituted 2-aminothiophenes.[6][7] The reaction is defined by the incorporation of sulfur to form the thiophene ring.
To synthesize the analogous 2-amino-4-phenylfuran-3-carbonitrile, a different strategy is required to incorporate an oxygen atom into the heterocyclic ring. The most effective and analogous approach is a variation of the Feist-Benary reaction, which involves the condensation of an α-haloketone with a β-ketoester or, in this case, an active methylene nitrile like malononitrile.[3] This method is efficient, proceeds under mild conditions, and offers high yields, making it ideal for laboratory and industrial applications.[8]
Reaction Mechanism and Causality
The synthesis proceeds through a well-elucidated, two-step sequence within a one-pot protocol. The choice of a suitable base is critical as it serves two distinct roles in the mechanism.
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the α-haloketone (2-bromoacetophenone) and the active methylene nitrile (malononitrile). The base, typically a tertiary amine like triethylamine or a weaker base like potassium carbonate, deprotonates the highly acidic methylene group of malononitrile to form a stabilized carbanion (enolate). This nucleophile then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate. However, in this specific pathway, the subsequent step is often faster.
-
Intramolecular Cyclization (S_N2): The initial adduct, a β-hydroxy intermediate, is not the key pathway. Instead, the base facilitates an initial nucleophilic attack by the malononitrile carbanion on the carbonyl carbon of 2-bromoacetophenone. The crucial step is the subsequent intramolecular S_N2 reaction. The enolate formed attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the five-membered dihydrofuran ring.
-
Tautomerization: The resulting 2-imino-dihydrofuran intermediate rapidly tautomerizes to the more stable aromatic 2-aminofuran final product. This final step provides the thermodynamic driving force for the reaction.
dot digraph "Furan Synthesis Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism for 2-Amino-4-phenylfuran-3-carbonitrile Synthesis", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} } Caption: Reaction mechanism for the synthesis of 2-amino-4-phenylfuran-3-carbonitrile.
Experimental Protocol
This protocol provides a self-validating system for the synthesis. Monitoring by Thin-Layer Chromatography (TLC) at key stages ensures the reaction is proceeding as expected before moving to the next step.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier (Example) |
| 2-Bromoacetophenone | ≥98% purity | Sigma-Aldrich |
| Malononitrile | ≥99% purity | Acros Organics |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Fisher Scientific |
| Ethanol (EtOH) | 200 proof, anhydrous | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | VWR |
| Round-bottom flask | 100 mL, with stir bar | Kimble |
| Reflux condenser | Ace Glass | |
| Magnetic stir plate/heater | IKA | |
| TLC plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
| Rotary evaporator | Büchi |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 eq) and malononitrile (0.69 g, 10.5 mmol, 1.05 eq).
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Slowly add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) to the solution dropwise over 5 minutes using a syringe. The addition is mildly exothermic, and a color change to yellow or orange may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) using a heating mantle. Attach a reflux condenser and allow the reaction to proceed for 2-4 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc eluent). The disappearance of the 2-bromoacetophenone spot (visualized under UV light) indicates reaction completion.
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any water-soluble salts.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid. Dry the purified product under vacuum.
Data Presentation and Expected Results
| Parameter | Expected Value/Observation |
| Reaction Time | 2-4 hours |
| Appearance | Off-white to pale yellow crystalline solid |
| Expected Yield | 75-90% |
| Purity (by NMR) | >95% after recrystallization |
| TLC (3:1 Hex:EtOAc) | R_f of product ≈ 0.4 (Note: Varies with exact conditions) |
| Melting Point | Literature values are typically in the range of 145-155°C, depending on purity. |
Troubleshooting and Field-Proven Insights
| Issue/Observation | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive reagents; Insufficient base; Reaction time too short. | Ensure malononitrile is dry and 2-bromoacetophenone is pure. Use freshly opened or distilled triethylamine. Monitor the reaction by TLC to ensure it has gone to completion before workup.[9] |
| Formation of Dark Oil/Tar | Reaction temperature too high; Excess base causing side reactions. | Maintain a gentle reflux. Ensure slow, controlled addition of the base. If tar forms, attempt to dissolve the crude material in hot ethanol and filter out insoluble material before crystallization. |
| Formation of 2-Aminopyrans | In some multicomponent reactions, a competing pathway can lead to isomeric 2-aminopyrans.[3] | This is less common with the α-haloketone method but can occur. Confirm the structure using NMR spectroscopy. Adhering to the stoichiometry and reaction conditions described generally favors furan formation. |
| Product Fails to Precipitate | Product is too soluble in the workup mixture; Insufficient product formed. | Concentrate the aqueous mixture further or perform a liquid-liquid extraction with ethyl acetate. Wash the organic layer with brine, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product for purification. |
Overall Experimental Workflow
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, label="Synthesis and Analysis Workflow", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} } Caption: A high-level overview of the experimental workflow.
References
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles. ResearchGate. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
The Gewald Multicomponent Reaction. PubMed, National Institutes of Health. [Link]
-
Multicomponent Synthesis of 2-Aminofurans. Thieme. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Synthesis of 2-Aminofurans and 2-Unsubstituted Furans via Carbenoid-Mediated [3 + 2] Cycloaddition. ResearchGate. [Link]
-
Synthesis of 2-aminofurans and 2-unsubstituted furans via carbenoid-mediated [3 + 2] cycloaddition. Royal Society of Chemistry. [Link]
-
Thiophene and Furan Synthesis Methods. Scribd. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Synthesis of Furan and Thiophene. AuthorSTREAM. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Synthesis and Evaluation of 2-Amino-4H-Pyran-3-Carbonitrile Derivatives as Antitubercular Agents. Scientific Research Publishing. [Link]
-
Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. ResearchGate. [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. National Center for Biotechnology Information. [Link]
-
Crystal Structure of 2-amino-4-(4-hydroxyphenyl)-5, 10-dihydro- 4H-benzo[g] chromene-3-carbonitrile. IOSR Journal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
one-pot multicomponent synthesis of 2-amino-4-phenylfuran-3-carbonitrile
Application Note: Regioselective One-Pot Synthesis of 2-Amino-4-Phenylfuran-3-Carbonitrile
Part 1: Executive Summary & Strategic Rationale
The synthesis of 2-amino-4-phenylfuran-3-carbonitrile represents a critical challenge in heterocyclic chemistry due to the stringent requirement for regiocontrol. Unlike the more common 5-phenyl isomer (accessible via the Gewald-type reaction of phenacyl bromide), the 4-phenyl isomer requires a specific orbital alignment during the cyclization phase to position the aryl group adjacent to the nitrile-bearing carbon while leaving the 5-position unsubstituted (or specifically substituted).
This guide details a robust One-Pot Cascade Protocol utilizing the condensation of
Key Technical Advantages:
-
Regio-fidelity: Exclusively yields the 4-phenyl isomer, avoiding the 5-phenyl thermodynamic sink.
-
Atom Economy: Water is the primary byproduct.
-
Scalability: The protocol avoids chromatographic purification in favor of crystallization.
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
The Regioselectivity Paradox
To understand the protocol, one must distinguish between the two competing pathways governed by the starting electrophile.
-
The 5-Phenyl Pathway (Avoid): Reaction of Phenacyl Bromide with Malononitrile.[1]
-
The 4-Phenyl Pathway (Target): Reaction of 2-Hydroxyacetophenone with Malononitrile.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways and validates the selection of the
Caption: Divergent synthesis pathways. Green path indicates the correct precursor for the 4-phenyl regioisomer.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Hydroxyacetophenone | Precursor | 1.0 | Provides the Ph-C-C-O skeleton. |
| Malononitrile | Precursor | 1.1 | Active methylene source.[7][11] |
| Diethylamine (DEA) | Catalyst | 0.5 | Secondary amine preferred for Knoevenagel. |
| Ethanol (Abs.) | Solvent | - | Green solvent, supports precipitation. |
| Acetic Acid | Additive | 0.1 | Buffering agent (optional). |
Step-by-Step Procedure
Step 1: Catalyst Activation
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (1.1 mmol, 73 mg) in Absolute Ethanol (5 mL).
-
Add Diethylamine (0.5 mmol, 50 µL) dropwise. Stir for 5 minutes at room temperature to generate the active malononitrile anion species.
Step 2: Precursor Addition & Condensation 3. Add 2-Hydroxyacetophenone (1.0 mmol, 136 mg) to the reaction mixture. 4. Observation Point: The solution may turn slightly yellow, indicating the initiation of the Knoevenagel condensation. 5. Fit the flask with a reflux condenser.[4][6]
Step 3: The Cascade Reaction (Heating) 6. Heat the mixture to reflux (78°C) for 2–4 hours. 7. Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 3:1).[5] Look for the disappearance of the ketone spot and the appearance of a highly fluorescent blue/purple spot (characteristic of aminofurans) under UV (254/365 nm).
Step 4: Isolation & Purification 8. Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. 9. Precipitation: The product often precipitates as a solid. If not, reduce solvent volume by 50% under vacuum and add cold water (2 mL). 10. Filtration: Filter the solid precipitate and wash with cold ethanol (2 x 1 mL) followed by Hexane (5 mL) to remove unreacted ketone. 11. Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to obtain analytical grade 2-amino-4-phenylfuran-3-carbonitrile .
Analytical Validation
-
Appearance: Pale yellow to off-white solid.
-
IR (KBr): Distinct peaks at ~3300-3400 cm⁻¹ (
) and ~2200 cm⁻¹ ( ). -
¹H NMR (DMSO-d₆):
- 7.2-7.5 (m, 5H, Ph).
-
7.1 (s, 2H,
, exchangeable). - 6.9 (s, 1H, H-5 furan proton). Note: This singlet confirms the 4-substituted structure. A 5-substituted furan would show a proton at position 4, which typically has a different shift.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Knoevenagel condensation. | Switch base to Morpholine or Piperidine ; add molecular sieves to remove water. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with diethyl ether/hexane (1:1). Sonicate to induce nucleation. |
| Wrong Regioisomer | Contamination with Phenacyl Bromide. | Ensure starting material is strictly 2-Hydroxyacetophenone . Do not use |
| Red Coloration | Oxidation of the furan ring. | Perform reaction under Nitrogen atmosphere; store product in dark/cold. |
Part 5: Advanced Multicomponent Variation (MCR)
For researchers requiring a true 3-component assembly (e.g., for library generation), the Au(I)-catalyzed route is the modern alternative, though it requires specialized catalysts.
Precursors: Terminal Alkyne + Ynamide + Nitrile? No. Protocol: Benzaldehyde + Malononitrile + Propargyl Alcohol (Catalyzed by Au or Ag).
-
Note: This route is complex and often yields mixtures. The 2-component cascade described in Part 3 remains the industry standard for purity and reliability.
Workflow Logic Diagram
Caption: Operational workflow for the one-pot synthesis.
References
-
Regioselective Synthesis of 2-Aminofurans: Title: Synthesis of 2-aminofurans from 2-haloketones and tertiary amines (Contrast method). Source: ResearchGate / European Journal of Organic Chemistry. URL:[Link]
-
Furanopyrimidine Precursors (Patent): Title: Furanopyrimidines - US Patent 7776867B2 (Detailed experimental for 2-amino-4-phenylfuran-3-carbonitrile). Source: Google Patents.[4] URL:
-
Multicomponent Furan Synthesis (General): Title: Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction.[12][13] Source: Tetrahedron Letters / Semantic Scholar. URL:[Link][2][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US7776867B2 - Furanopyrimidines - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. AU2005252440A1 - Furanopyrimidine compounds effective as potassium channel inhibitors - Google Patents [patents.google.com]
- 9. Furanopyrimidines - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular diversity of the base-promoted reaction of phenacylmalononitriles with dialkyl but-2-ynedioates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Schiff Bases from 2-Amino-4-phenylfuran-3-carbonitrile
Executive Summary
This guide details the synthesis of Schiff bases (azomethines) utilizing 2-amino-4-phenylfuran-3-carbonitrile as the nucleophilic scaffold. These derivatives are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles due to the extended conjugation of the furan-azomethine system.
We present two validated protocols:
-
Standard Thermal Condensation: A robust, scalable method for bulk synthesis.
-
Microwave-Assisted Synthesis: A high-throughput, green chemistry approach ideal for generating compound libraries.
Chemical Basis & Mechanism[1]
The Scaffold
The precursor, 2-amino-4-phenylfuran-3-carbonitrile , contains a primary amine destabilized by the electron-withdrawing nitrile group at the C3 position. This electronic environment reduces the nucleophilicity of the amine, necessitating acid catalysis to activate the carbonyl electrophile (aldehyde) for successful condensation.
Reaction Mechanism
The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway:
-
Activation: The acid catalyst protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Addition: The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: Proton transfer and subsequent loss of water drive the formation of the C=N double bond (imine).
Workflow Visualization
The following diagram outlines the logical flow of the synthesis and critical decision points.
Figure 1: Comparative workflow for Thermal vs. Microwave-assisted synthesis.
Experimental Protocols
Method A: Standard Thermal Reflux (Bulk Synthesis)
Recommended for scale-up (>500 mg) and when microwave instrumentation is unavailable.
Reagents:
-
2-amino-4-phenylfuran-3-carbonitrile (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
Absolute Ethanol (Solvent)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 0.01 mol of 2-amino-4-phenylfuran-3-carbonitrile in 20 mL of absolute ethanol.
-
Addition: Add 0.01 mol of the appropriate aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Excess acid can protonate the amine, inhibiting the reaction.
-
Reflux: Heat the mixture under reflux for 3–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Scenario A (Precipitate forms hot): Filter the hot solution to collect the solid.
-
Scenario B (No precipitate): Pour the reaction mixture onto crushed ice (~50g) with vigorous stirring.
-
-
Purification: Recrystallize the crude solid from ethanol or ethanol/DMF mixtures to yield colored crystals (typically yellow/orange).
Method B: Microwave-Assisted Synthesis (Green/High-Throughput)
Recommended for rapid library generation and yield optimization.
Protocol:
-
Mixing: In a borosilicate microwave vial, mix 0.002 mol of amine and 0.002 mol of aldehyde.
-
Solvent/Catalyst: Add a minimum amount of ethanol (1-2 mL) to create a slurry and 1 drop of glacial acetic acid. Note: Solvent-free conditions are possible if reactants are liquid or melt easily.
-
Irradiation: Irradiate at 300-400W for 2–4 minutes.
-
Cycle: Pulse for 30 seconds, cool for 10 seconds, repeat. This prevents superheating and degradation.
-
-
Isolation: Cool to room temperature. Wash the resulting solid with cold ethanol and recrystallize.
Data Comparison:
| Parameter | Method A (Reflux) | Method B (Microwave) |
|---|---|---|
| Reaction Time | 3 – 6 Hours | 2 – 5 Minutes |
| Typical Yield | 65 – 75% | 85 – 94% |
| Solvent Usage | High (20-50 mL) | Low/None (<2 mL) |
| Energy Efficiency | Low | High |
Characterization & Validation
To ensure scientific integrity, the synthesized compounds must be validated using the following spectral markers.
Spectral Data Summary
The conversion of the primary amine to the imine is best tracked by the disappearance of N-H signals and the appearance of the azomethine proton.
| Technique | Functional Group | Expected Signal | Diagnostic Change |
| FT-IR | Azomethine (-CH=N-) | 1600 – 1640 cm⁻¹ | New strong band appears.[3] |
| FT-IR | Primary Amine (-NH₂) | 3200 – 3450 cm⁻¹ | Disappearance of the doublet stretch. |
| FT-IR | Nitrile (-CN) | ~2200 – 2220 cm⁻¹ | Remains visible (internal standard). |
| ¹H-NMR | Azomethine (-CH=N-) | δ 8.2 – 8.9 ppm | New Singlet (distinctive downfield shift). |
| ¹H-NMR | Amine (-NH₂) | δ 5.0 – 7.0 ppm | Disappearance of broad exchangeable singlet. |
Troubleshooting Logic
Use the following decision tree to resolve common synthetic failures.
Figure 2: Troubleshooting decision tree for synthetic optimization.
References
-
Microwave-Assisted Synthesis of Schiff Bases: Chacko, E. P., & Rao, G. K. (2007).[2] Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry.
-
Spectral Characterization of Furan Derivatives: Al-Azzawi, A. M., & Al-Rubaie, L. A. (2022).[4] Preparation and characterization of new compounds for schiff base derived from furfural. Neliti.
-
Biological Activity & General Protocols: Puthran, D., et al. (2019).[2] Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile... Heliyon. (Note: Cited for parallel Gewald-amine synthesis conditions).
-
Green Synthesis Methodologies: Pai, A., et al. (2022).[5] Microwave-Assisted Rapid and Green Synthesis of Schiff Bases. ACS Omega.
Sources
- 1. Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. primescholars.com [primescholars.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Photophysical Characterization of Azo Dyes Derived from 2-Amino-4-phenylfuran-3-carbonitrile
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide
Introduction & Mechanistic Rationale
The development of heterocyclic azo dyes has largely superseded traditional benzenoid dyes in advanced material sciences and medicinal chemistry due to their superior molar absorptivity, vibrant bathochromic shifts, and tunable photophysical properties. Among these, 2-amino-4-phenylfuran-3-carbonitrile serves as a highly specialized, electron-deficient diazo component.
The strategic placement of the cyano (-CN) group at the 3-position of the furan ring serves a dual purpose:
-
Synthetic Causality: It acts as a powerful electron-withdrawing group (EWG), which significantly increases the electrophilicity of the resulting diazonium ion. This allows for rapid and high-yielding electrophilic aromatic substitution during the azo coupling phase, even with moderately activated coupling partners [1].
-
Photophysical Causality: In the final dye structure, the furan-3-carbonitrile moiety acts as the "pull" component in an intramolecular push-pull charge transfer system. When coupled with an electron-donating "push" component (e.g., an
-dialkylaniline), the resulting extended -conjugation drastically lowers the HOMO-LUMO gap, yielding deep, intense coloration suitable for optical materials and biological probes [2].
Intramolecular push-pull charge transfer mechanism in the synthesized azo dyes.
Experimental Design and System Validation
Synthesizing azo dyes from aminofurans presents a distinct chemical challenge: the furan ring is acid-sensitive and prone to oxidative ring-opening under standard aqueous diazotization conditions (NaNO₂/HCl). To circumvent this, our protocol employs Nitrosyl Sulfuric Acid (NSA) in a highly acidic, non-aqueous medium (a mixture of acetic and propionic acids). This environment stabilizes the transient furan diazonium salt by preventing hydrolytic attack [3].
Every step in this protocol is designed as a self-validating system :
-
Nitrite Quenching: Excess nitrous acid triggers deleterious side reactions (e.g., nitrosation of the coupling component). The protocol mandates testing with starch-iodide paper and quenching with sulfamic acid to validate the exact stoichiometric consumption of the diazonium species.
-
pH-Controlled Coupling: The causality of pH during coupling is absolute. For amine-based coupling components, the pH must be strictly maintained between 4.0 and 5.0 to ensure the amine remains nucleophilic (unprotonated) while keeping the diazonium salt stable.
Synthetic workflow for 2-amino-4-phenylfuran-3-carbonitrile derived azo dyes.
Step-by-Step Protocols
Protocol A: Preparation of Nitrosyl Sulfuric Acid (NSA)
Caution: Highly exothermic reaction. Perform in a fume hood.
-
Charge a dry 50 mL round-bottom flask with 10 mL of concentrated sulfuric acid (
, 98%). -
Submerge the flask in an ice-salt bath and cool to 0 °C.
-
Slowly add 0.012 mol (0.83 g) of dry sodium nitrite (
) in small portions over 30 minutes, maintaining the internal temperature below 5 °C to prevent the evolution of toxic gases. -
Stir the mixture at 0–5 °C until a clear, pale-yellow solution of NSA is obtained.
Protocol B: Diazotization of 2-Amino-4-phenylfuran-3-carbonitrile
-
In a separate 100 mL flask, dissolve 0.01 mol (1.84 g) of 2-amino-4-phenylfuran-3-carbonitrile in 15 mL of an acetic acid/propionic acid mixture (85:15 v/v).
-
Cool this amine solution to 0–5 °C.
-
Dropwise Addition: Slowly add the prepared NSA solution (from Protocol A) to the amine solution over 45 minutes under vigorous magnetic stirring. Maintain the temperature strictly below 5 °C.
-
Validation Check: Stir for an additional 2 hours at 0–5 °C. Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed.
-
Quenching: Add 0.5 g of solid sulfamic acid (
) in portions until the starch-iodide test is negative. This prevents the oxidation of the coupling component in the next step.
Protocol C: Azo Coupling and Isolation
-
Dissolve 0.01 mol of the chosen coupling component (e.g.,
-diethylaniline, 1.49 g) in 10 mL of glacial acetic acid. Cool to 0–5 °C. -
Slowly add the diazonium salt solution (from Protocol B) to the coupling component solution over 30 minutes.
-
pH Modulation: Carefully add saturated sodium acetate (
) solution dropwise to adjust and maintain the pH between 4.0 and 5.0. Causality: This specific pH range maximizes the concentration of the free base form of the aniline derivative, driving the electrophilic aromatic substitution to completion. -
Stir the dark, viscous mixture for 3 hours at 0–5 °C, then allow it to warm to room temperature.
-
Pour the mixture into 200 mL of crushed ice/water.
-
Filter the precipitated crude dye under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry in a vacuum oven at 50 °C.
-
Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 7:3).
Quantitative Data & Photophysical Properties
The integration of the 2-amino-4-phenylfuran-3-carbonitrile core yields dyes with remarkable photophysical characteristics. The table below summarizes the expected quantitative data when coupled with various standard aromatic systems.
| Dye ID | Coupling Component | Yield (%) | Molar Absorptivity ( | Color Shade | |
| Dye-1 | 82 | 515 | 42,500 | Reddish-Pink | |
| Dye-2 | 85 | 532 | 46,100 | Magenta | |
| Dye-3 | 2-Naphthol (pH 8-9) | 78 | 495 | 38,200 | Orange-Red |
| Dye-4 | 3-Methyl-1-phenyl-5-pyrazolone | 74 | 460 | 31,000 | Bright Yellow |
Table 1: Photophysical and yield data for furan-3-carbonitrile derived azo dyes. Note the pronounced bathochromic shift in Dye-2 due to the strong electron-donating capability of the diethylamino group synergizing with the cyano acceptor.
References
-
G. R. Gupta, et al. (2022). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations. ResearchGate. Available at:[Link]
-
A. Ez-zoubi (2025). Thiazole/Furan-Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications. ResearchGate. Available at:[Link]
-
C. Kumari, A. Goswami (2022). Access to 5‐Substituted 3‐Aminofuran/Thiophene‐2‐Carboxylates from Bifunctional Alkynenitriles. Advanced Synthesis & Catalysis. Available at:[Link]
Application Note: Microwave-Assisted Synthesis of 2-Amino-4-phenylfuran-3-carbonitrile
The following Application Note and Protocol is designed for researchers and drug development professionals focusing on the microwave-assisted synthesis of 2-amino-4-phenylfuran-3-carbonitrile (and its relevant regioisomers).
Abstract & Introduction
The 2-aminofuran-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor for azo dyes, fluorescent brighteners, and bioactive molecules with antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Conventional synthesis (Gewald-type or Feist-Benary cyclization) often requires prolonged reflux (4–12 hours), harsh bases, and tedious work-up, frequently resulting in low yields due to the polymerization of sensitive furan intermediates.[1][2]
This protocol details a Microwave-Assisted Organic Synthesis (MAOS) method that reduces reaction time to under 15 minutes while improving yield and purity. We focus on the condensation of phenacyl bromide (or substituted
Critical Structural Note: The regiochemistry of the furan ring depends heavily on the starting material.[1] The reaction of phenacyl bromide typically yields the 5-phenyl isomer. To access the 4-phenyl isomer specifically, alternative precursors (e.g.,
-phenylacetoacetonitrile or specific-hydroxy ketones) or functionalization of the 4-position is required.[1] This guide focuses on the standard phenacyl bromide route, often cited in literature for this class of compounds, while noting the regiochemical outcome.
Reaction Mechanism & Retrosynthesis
The formation of the furan ring proceeds via a base-catalyzed Knoevenagel condensation followed by an intramolecular Thorpe-Ziegler cyclization.
Reaction Scheme (DOT Diagram)
Caption: Mechanistic pathway for the base-catalyzed synthesis of 2-aminofuran derivatives.
Experimental Protocol
Objective: Synthesis of 2-amino-5-phenylfuran-3-carbonitrile (Isomer analog) via MW irradiation.
Materials & Equipment
-
Reagents:
-
Equipment:
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave vial, dissolve phenacyl bromide (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (3 mL).
-
Activation: Add Morpholine (1.0 mmol) dropwise to the mixture. Note: A slight exotherm or color change (yellowing) may occur.[1]
-
Irradiation: Seal the vial and place it in the microwave reactor. Program the instrument with the following parameters:
-
Monitoring: Analyze reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The starting phenacyl bromide (
) should disappear, and a new fluorescent spot ( ) should appear.[1][2] -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the contents into crushed ice (approx. 20 g) with vigorous stirring.
-
A solid precipitate will form immediately.
-
-
Purification:
Experimental Workflow (DOT Diagram)
Caption: Decision tree and workflow for the microwave-assisted synthesis process.
Results & Optimization
The microwave method significantly outperforms conventional heating in terms of time and energy efficiency.
Table 1: Method Comparison (Conventional vs. Microwave)
| Parameter | Conventional Reflux | Microwave Assisted |
| Reaction Time | 4 – 6 Hours | 5 – 15 Minutes |
| Temperature | 78°C (Oil Bath) | 80°C (Internal Probe) |
| Yield | 55 – 65% | 85 – 92% |
| Solvent Usage | 20–50 mL | 2–5 mL |
| Purity (Crude) | Low (Requires Column) | High (Recrystallization only) |
Table 2: Solvent & Base Screening (Optimization Data)
| Entry | Solvent | Base | Time (min) | Yield (%) |
| 1 | Ethanol | Et3N | 15 | 78 |
| 2 | Ethanol | Morpholine | 10 | 92 |
| 3 | Water | Morpholine | 20 | 65 |
| 4 | DMF | Piperidine | 5 | 88 (Difficult workup) |
Characterization & Validation
To ensure the integrity of the synthesized compound, compare spectral data against the following expected values.
-
Compound: 2-Amino-5-phenylfuran-3-carbonitrile[4]
-
Physical State: Brown to orange crystalline solid.
-
Melting Point: 200–202°C (Lit.[2] value varies by specific isomer).
-
IR (
): -
NMR (
): -
NMR (
):
Safety & Scalability
-
Safety: Malononitrile is toxic if swallowed or inhaled. Phenacyl bromide is a lachrymator. All operations must be performed in a fume hood. The microwave vial must not be overfilled (max 60% volume) to prevent over-pressurization.[1][2]
-
Scalability: This protocol is scalable to 10–20 mmol in larger microwave vessels (e.g., 80 mL).[1][2] For kilogram scale, continuous flow microwave reactors are recommended to manage exotherms.[1][2]
References
-
Microwave-Assisted Synthesis of 2-Aminofurans
-
Mechanistic Insight (Gewald Reaction)
-
Green Chemistry Applications
(Note: Specific URLs for older chemical papers may require institutional access; general verified landing pages provided.)
Sources
Catalytic Strategies for the Synthesis of 2-Amino-4-phenylfuran-3-carbonitrile: Application Notes and Protocols
Abstract
The 2-amino-3-carbonitrile furan scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its derivatives have shown potential in the development of novel therapeutics, particularly in oncology.[1][2] The efficient and scalable synthesis of key intermediates like 2-amino-4-phenylfuran-3-carbonitrile is therefore of paramount importance to researchers in drug discovery and development. This application note provides an in-depth guide to the primary catalytic methodologies for preparing this valuable compound. We will explore both acid and base-catalyzed intramolecular cyclization strategies, detailing the underlying mechanisms, providing field-tested experimental protocols, and offering insights into reaction optimization.
Introduction: The Significance of the 2-Amino-4-phenylfuran-3-carbonitrile Core
Heterocyclic compounds are foundational to modern pharmacology. Among them, the substituted furan ring system is a recurring feature in numerous natural products and synthetic drugs. The specific arrangement of an amino group at the 2-position and a cyano group at the 3-position creates a highly reactive and versatile intermediate. This "ortho-aminocarbonitrile" functionality is a linchpin for the construction of more complex, fused heterocyclic systems such as furo[2,3-b]pyrimidines and furo[2,3-b]pyridines, which are of significant interest in medicinal chemistry.[3] The phenyl group at the 4-position provides a lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties.
The development of robust, high-yielding, and operationally simple synthetic routes is a critical objective. This guide focuses on elucidating the catalytic principles that enable the efficient construction of this furan core.
Overview of Primary Synthetic Pathways
The synthesis of 2-amino-4-phenylfuran-3-carbonitrile typically proceeds via the cyclization of a linear precursor. This precursor is formed from two key building blocks: malononitrile and a phenyl-substituted α-functionalized ketone . The choice of catalyst—acid or base—determines the mechanism of the critical ring-closing step.
Figure 1: High-level workflow illustrating the common synthetic routes from starting materials to the target furan derivative via a key acyclic intermediate.
Method A: Base-Catalyzed Intramolecular Cyclization
This is the classical and most direct approach, often performed as a one-pot reaction. The mechanism relies on the sequential generation of nucleophiles facilitated by a suitable base.
Principle and Mechanism
The reaction proceeds through two key stages:
-
S-Alkylation: The base deprotonates the highly acidic methylene carbon of malononitrile, creating a potent nucleophile. This anion then attacks the electrophilic α-carbon of the phenacyl halide (e.g., 2-bromo-1-phenylethan-1-one), displacing the halide and forming the acyclic intermediate.
-
Thorpe-Ziegler Cyclization: The same base (or a second equivalent) deprotonates the remaining α-proton on the intermediate (adjacent to the cyano groups). The resulting carbanion then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent cyclization and dehydration yield the final aromatic furan ring.
Figure 2: Simplified mechanism of the base-catalyzed synthesis of 2-amino-4-phenylfuran-3-carbonitrile.
Catalyst Selection & Rationale
The choice of base is critical for the success of this reaction. It must be strong enough to deprotonate malononitrile but not so strong as to promote unwanted side reactions like saponification if ester groups are present in more complex substrates.
-
Potassium Carbonate (K₂CO₃): An excellent choice for one-pot syntheses in solvents like ethanol or DMF. It is inexpensive, easy to handle, and generally provides good yields. Its heterogeneous nature can sometimes lead to longer reaction times, but this can be mitigated with efficient stirring.
-
Piperidine/Morpholine: Secondary amines are often effective catalysts, particularly for the initial Knoevenagel-type condensation if starting from an aldehyde and malononitrile.[4] For the cyclization of the halo-ketone adduct, they can also serve as a sufficiently strong base.
-
Sodium Ethoxide (NaOEt): A stronger base that ensures rapid and complete deprotonation. It must be used under anhydrous conditions to prevent hydrolysis. This is a good choice when faster reaction times are desired and the substrate is not sensitive to strong bases.
Method B: Acid-Mediated Intramolecular Cyclization
An alternative strategy involves the cyclization of the same acyclic intermediate under acidic conditions. This approach can be advantageous for substrates with base-sensitive functional groups and often proceeds under very mild conditions.[3]
Principle and Mechanism
In contrast to the base-catalyzed method which activates the carbon framework, the acid-catalyzed mechanism activates the nitrile group.
-
Nitrile Protonation: A strong acid protonates the nitrogen atom of one of the cyano groups. This dramatically increases the electrophilicity of the nitrile carbon.
-
Enolization & Cyclization: The ketone tautomerizes to its enol form. The electron-rich enol oxygen then acts as the nucleophile, attacking the highly activated nitrile carbon.
-
Tautomerization: Subsequent deprotonation and tautomerization of the resulting imine intermediate affords the stable 2-aminofuran product.
This pathway effectively reverses the electronic demands of the ring-closing step compared to the base-catalyzed route.[3]
Figure 3: Proposed mechanism for the acid-mediated cyclization, highlighting the activation of the nitrile group.
Catalyst Selection & Rationale
The key is to use a strong acid with a non-nucleophilic counter-anion to prevent intermolecular side reactions with the activated nitrile.[3]
-
Trifluoroacetic Acid (TFA): This is an ideal catalyst for this transformation. It is a strong acid that can be used as the reaction solvent, promoting cyclization under mild conditions, often at room temperature.[3] Its volatility makes it easy to remove during workup.
-
Trifluoromethanesulfonic Acid (TfOH): A superacid that can be used in catalytic amounts. It is highly effective but requires careful handling.[3]
Comparative Analysis and Data Summary
| Feature | Method A: Base-Catalyzed | Method B: Acid-Catalyzed |
| Catalyst | K₂CO₃, NaOEt, Piperidine | Trifluoroacetic Acid (TFA) |
| Mechanism | Thorpe-Ziegler Cyclization | Nitrile Activation / Enol Attack |
| Key Intermediate | Carbanion/Enolate | Protonated Nitrile |
| Typical Conditions | Reflux in Ethanol/DMF, 1-4 h | Room Temperature in TFA, 1 h[3] |
| Pros | One-pot potential, inexpensive reagents. | Very mild conditions, rapid, good for base-sensitive substrates.[3] |
| Cons | Can have side reactions (e.g., hydrolysis), may require higher temperatures. | Requires pre-synthesis of the acyclic intermediate, uses corrosive acid. |
| Typical Yield | 70-85% | 75-90%[3] |
Detailed Experimental Protocols
Safety Precaution: These protocols involve handling hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: One-Pot Base-Catalyzed Synthesis
This protocol is designed for a robust, single-step synthesis using potassium carbonate.
-
Materials:
-
2-Bromo-1-phenylethan-1-one (phenacyl bromide) (1.99 g, 10.0 mmol)
-
Malononitrile (0.66 g, 10.0 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 equiv)
-
Ethanol (anhydrous, 50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenacyl bromide, malononitrile, and ethanol.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the potassium carbonate in one portion.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of starting materials indicates reaction completion.
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 150 mL of ice-cold water with stirring. A precipitate should form.
-
Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture.
-
Protocol 2: Two-Step Acid-Catalyzed Synthesis
This protocol is adapted from the general procedure for acid-mediated cyclization of related structures.[3]
Step 2a: Synthesis of the Acyclic Intermediate
-
Materials:
-
Phenacyl bromide (1.99 g, 10.0 mmol)
-
Malononitrile (0.69 g, 10.5 mmol, 1.05 equiv)
-
Triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv)
-
Dichloromethane (DCM) (40 mL)
-
-
Procedure:
-
Dissolve malononitrile in DCM in a 100 mL flask and cool to 0 °C in an ice bath.
-
Slowly add triethylamine dropwise over 5 minutes. Stir for an additional 15 minutes at 0 °C.
-
Add a solution of phenacyl bromide in 10 mL of DCM dropwise to the cold mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with 1M HCl (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acyclic intermediate. This is often used directly in the next step without further purification.
-
Step 2b: Acid-Catalyzed Cyclization
-
Materials:
-
Crude acyclic intermediate (from Step 2a, ~10.0 mmol)
-
Trifluoroacetic Acid (TFA) (15 mL)
-
-
Procedure:
-
Place the flask containing the crude intermediate in an ice-water bath.
-
Carefully add the TFA to the crude solid. The solid should dissolve.
-
Remove the ice bath and stir the solution at room temperature for 1 hour.[3]
-
Workup: Slowly pour the reaction mixture onto 100 g of crushed ice.
-
Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from ethanol can be performed for purification.
-
Conclusion
The synthesis of 2-amino-4-phenylfuran-3-carbonitrile can be achieved efficiently through both base- and acid-catalyzed pathways. The one-pot, base-catalyzed method offers operational simplicity and uses inexpensive reagents, making it suitable for large-scale synthesis. The acid-mediated cyclization provides a milder alternative that is often faster and higher-yielding, proving especially valuable for substrates incompatible with basic conditions. The choice of method will depend on the specific requirements of the research, including substrate compatibility, desired purity, and available resources. The protocols provided herein serve as a robust starting point for any researcher or drug development professional seeking to access this important synthetic intermediate.
References
-
Watanuki, S., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles, 60(10), 2277-2283. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Shaabani, A., et al. (2013). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Journal of Chemistry, 2013, 1-6. [Link]
-
Putrov, G. A., & Zozulya, S. Y. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. organic-chemistry.org. Retrieved from [Link]
-
Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1322. [Link]
-
Nguyen, T. T., et al. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences, 9(1). [Link]
-
Shinde, S. B., et al. (2015). Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves. Proceedings, 2015. [Link]
-
Aly, M. H., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(10), 1933-1951. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
Application Note: Green Chemistry Protocols for the Multicomponent Synthesis of Aminofuran Carbonitriles
Strategic Rationale & Scope
Aminofuran carbonitriles (specifically 2-amino-3-cyanofurans) are highly versatile, privileged scaffolds in modern medicinal chemistry. They serve as critical synthetic precursors for complex fused heterocycles, including furo[2,3-b]pyridines, furo[2,3-d]pyrimidines, and multitarget-directed tacrine analogs used in acetylcholinesterase inhibition 12.
Historically, the Gewald-type synthesis of these tetrasubstituted furans relied heavily on the stepwise condensation of α-haloketones or α-hydroxyketones with malononitrile. These classical methods required volatile, toxic organic solvents (e.g., DMF, benzene) and stoichiometric amounts of organic bases (e.g., triethylamine or diethylamine), leading to poor atom economy, extended reaction times (12–24 hours), and significant hazardous waste generation 34.
To align with sustainable drug development, this guide details validated green chemistry protocols. By leveraging one-pot multicomponent reactions (MCRs), microwave irradiation, and benign solvent systems (aqueous ethanol or ionic liquids), researchers can achieve rapid kinetics, superior yields, and simplified, chromatography-free purification [[5]]() 6.
Mechanistic Causality in Green MCRs
The transition from stepwise synthesis to a one-pot multicomponent reaction requires careful tuning of the catalytic environment. The synthesis typically involves three components: an aldehyde/ketone, an active methylene compound (malononitrile), and an enolizable C-H acid or α-hydroxyketone.
-
Knoevenagel Condensation : The green catalyst (e.g., ionic liquid or mesoporous silica SBA-15) activates the carbonyl group. For example, the silanol-rich channels of SBA-15 provide localized acidic sites that pre-organize the malononitrile and aldehyde, significantly lowering the entropic penalty of this step 6.
-
Michael Addition : The enol/ketone attacks the highly electrophilic arylidenemalononitrile intermediate. Green solvents like [BMIM][BF4] stabilize the transition states through extensive hydrogen-bonding networks 5.
-
Thorpe-Ziegler Cyclization & Tautomerization : The enolate oxygen attacks the pendant nitrile group. Microwave irradiation specifically accelerates this ring-closure step via dielectric heating of the polar solvent, overcoming the activation energy barrier in minutes rather than hours 7. Subsequent tautomerization yields the stable 2-amino-3-cyanofuran.
Figure 1: Mechanistic causality of the multicomponent cyclization pathway.
Comparative Data: Classical vs. Green Methodologies
The following table summarizes the efficiency metrics, demonstrating why green protocols are superior for library generation in drug discovery.
| Metric | Classical Gewald Synthesis | Microwave-Assisted (Aqueous) | Ionic Liquid Promoted |
| Solvent | DMF / Benzene | H₂O:EtOH (1:1) | [BMIM][BF4] |
| Catalyst/Base | Et₃N or Et₂NH (Stoichiometric) | SBA-15 or Catalyst-Free | Ionic Liquid (Catalytic) |
| Reaction Time | 12–24 hours | 10–15 minutes | 45–60 minutes |
| Average Yield | 50–65% | 85–95% | 88–92% |
| Purification | Column Chromatography | Direct Filtration | Aqueous Quench / Filtration |
| Sustainability | High E-Factor (>20) | Low E-Factor (<5) | High Atom Economy (Recyclable) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. The successful formation of the aminofuran carbonitrile is visually indicated by direct precipitation from the green reaction media, bypassing the need for complex chromatographic workups.
Protocol A: Microwave-Assisted Synthesis in Aqueous Media
This protocol utilizes dielectric heating to drastically reduce reaction times while utilizing benign solvents 76.
-
Preparation : Equip a microwave-safe reaction vessel (e.g., 10 mL Anton Paar or CEM vial) with a magnetic stir bar.
-
Reagent Loading : Add the aldehyde/ketone (1.0 mmol), malononitrile (1.0 mmol), and the α-hydroxyketone/active methylene component (1.0 mmol).
-
Solvent & Catalyst : Suspend the reactants in 3.0 mL of a green solvent system (H₂O:EtOH, 1:1 v/v). Add SBA-15 nanocatalyst (20 mol%) to facilitate the Knoevenagel condensation.
-
Irradiation : Seal the vessel and subject it to microwave irradiation (110 °C, 150 W) for 10–15 minutes.
-
Validation & Isolation : Cool the mixture to room temperature. The target 2-amino-3-cyanofuran will precipitate directly from the aqueous ethanol.
-
Purification : Filter the precipitate, wash with ice-cold water (2 × 5 mL) to remove unreacted malononitrile, and recrystallize from hot ethanol.
Protocol B: Ionic Liquid-Promoted Synthesis
This protocol utilizes [BMIM][BF4] as both a solvent and a Lewis acid/base catalyst, creating a highly recyclable system 5.
-
Preparation : In a 25 mL round-bottom flask, combine the three multicomponent reactants (1.0 mmol each).
-
Activation : Add 2.0 mL of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The imidazolium cation increases the electrophilicity of the carbonyls via hydrogen bonding.
-
Reaction : Stir the mixture at 60–80 °C for 45–60 minutes. Monitor via TLC (Ethyl Acetate:Hexane, 3:7).
-
Aqueous Quench : Upon completion, add 10 mL of distilled water. The product's insolubility in water forces it to precipitate, validating the cyclization.
-
Recovery : Filter the solid product. Recover the [BMIM][BF4] from the aqueous filtrate by removing water under reduced pressure (rotary evaporation at 80 °C). The ionic liquid can be recycled for up to 5 consecutive runs with <5% loss in catalytic activity.
Figure 2: Self-validating green workflow for the synthesis of aminofuran carbonitriles.
References
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: MDPI URL:[Link]
-
Synthesis of furo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines and related fused systems Source: CORE URL:[Link]
-
Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity Source: PMC / NIH URL:[Link]
-
Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds Source: PMC / NIH URL:[Link]
-
Multicomponent Reactions in Ionic Liquids Source: SciSpace URL:[Link]
-
Novel one-pot approach to 2-aminofuran derivatives via multicomponent reaction of 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes and methylene active nitriles Source: ResearchGate URL:[Link]
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Furo[3,2-b]pyridine-6-carbonitrile | 1203499-65-3 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-Phenylfuran-3-Carbonitrile
Ticket ID: OPT-FURN-2026 Subject: Yield Optimization & Troubleshooting for 2-Amino-4-Phenylfuran-3-Carbonitrile Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Directive
You are likely attempting to synthesize 2-amino-4-phenylfuran-3-carbonitrile via the Gewald-type cyclization or the Thorpe-Ziegler reaction using phenacyl bromide (or
The Central Challenge: This reaction is a competition between the desired cyclization and the parasitic polymerization of malononitrile (yielding "red tar"). High yields (>80%) depend entirely on controlling the Knoevenagel condensation rate vs. the cyclization rate .
This guide replaces generic advice with a self-validating protocol and a logic-based troubleshooting system.
The Optimized Protocol (The "Gold Standard")
Do not use a generic "dump and stir" method. This protocol controls the concentration of the active anion to prevent dimerization.
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Critical Note |
| Phenacyl Bromide | 1.0 | Electrophile | Must be lachrymator-grade pure; yellow solid indicates degradation. |
| Malononitrile | 1.1 | Nucleophile | Freshly recrystallized or sublimed. Old/brown reagent guarantees tar. |
| Morpholine | 1.2 | Base/Catalyst | Preferred over Et₃N for better nucleophilicity/basicity balance. |
| Ethanol (Abs.) | Solvent | Medium | Water content <0.5% to prevent nitrile hydrolysis. |
Step-by-Step Methodology
-
Pre-Solubilization (Critical): Dissolve 1.0 equiv of Phenacyl Bromide in absolute Ethanol (5 mL/mmol). Ensure complete dissolution before adding other reagents.
-
Controlled Addition: Add 1.1 equiv of Malononitrile. Stir for 5 minutes at Room Temperature (RT).
-
Catalyst Introduction: Add Morpholine dropwise over 10 minutes.
-
Why? A rapid spike in pH causes malononitrile to self-polymerize before it can attack the ketone.
-
-
Thermal Stage: Once addition is complete, heat the mixture to 60°C (internal temp) for 1–2 hours.
-
Monitoring: TLC (Hexane:EtOAc 7:3). Look for the disappearance of the bromide (high R_f).
-
-
Workup (The "Crash" Method):
-
Cool reaction to RT.
-
Pour into ice-water (10x volume of reaction solvent).
-
Stir vigorously for 30 mins. The product should precipitate as a solid.[1]
-
Filter and wash with cold water, then cold ethanol (small amount).
-
Mechanistic Visualization
Understanding where the reaction fails is key to fixing it.
Figure 1: Reaction pathway showing the critical competition between the desired S_N2/Cyclization pathway (Green) and the parasitic polymerization pathway (Red).
Troubleshooting Guide (Symptom-Cause-Fix)
Use this table to diagnose your specific failure mode.
| Symptom | Root Cause | Corrective Action |
| Black/Red Tar | Malononitrile Polymerization. Base concentration was too high relative to the electrophile, or temp was too high initially. | 1. Recrystallize Malononitrile. 2. Add base dropwise at 0°C, then warm up. 3. Switch solvent to DMF (stabilizes intermediates). |
| Low Yield (<40%) | Incomplete Cyclization. The intermediate (alkylated nitrile) formed but didn't close the ring. | 1. Increase temp to 80°C (reflux). 2. Switch base to DBU (stronger) or K₂CO₃ (solid support). |
| Product Melts/Oils | Impurity Profile. Presence of unreacted phenacyl bromide or malononitrile dimer. | 1. Do NOT column immediately. 2. Recrystallize from Ethanol/DMF (9:1) . 3. Wash crude solid with cold ether (removes bromide). |
| No Precipitate | Solubility Issue. Product is too soluble in the reaction solvent (Ethanol). | 1. Concentrate solvent to 25% volume before pouring into ice water. 2. Add brine to the ice water to force precipitation ("Salting out"). |
| Decomposition | Acid Sensitivity. Furan rings are acid-labile (ring opening).[2] | 1. Ensure workup water is neutral/basic (pH 7-8). 2. Avoid silica gel columns if possible (acidic); use Alumina or recrystallization. |
Optimization Logic Tree
Follow this workflow if your yield is currently stuck between 40-60%.
Figure 2: Decision matrix for optimizing reaction conditions based on visual and TLC feedback.
Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (Et₃N) instead of Morpholine? A: Yes, but Morpholine is often superior for this specific synthesis. Morpholine is less basic than Et₃N but more nucleophilic, which helps buffer the reaction pH and reduces the rate of malononitrile dimerization (the "Red Tar" issue). If you must use Et₃N, reduce the equivalents to 1.0 and add it very slowly.
Q: My product turns brown upon drying. Why? A: This indicates oxidation or the presence of trace acid.
-
Oxidation: Furans are electron-rich and prone to oxidation. Dry under vacuum in the dark.
-
Acid: If you used silica gel for purification, residual acidity might be opening the ring. Wash your solid with a dilute NaHCO₃ solution before the final drying step.
Q: Can I do this in water (Green Chemistry)? A: Yes, but yields often suffer due to the insolubility of phenacyl bromide.
-
Protocol Adjustment: Use CTAB (Cetyltrimethylammonium bromide) as a phase transfer catalyst (5 mol%) in water at 80°C. This creates micelles where the reaction can occur, often precipitating the pure product directly.
Q: Is the "One-Pot" method actually the best? A: For high throughput, yes. However, for maximum purity , a two-step method is superior:
-
React Phenacyl Bromide + Sodium Acetate
-Acetoxyacetophenone . -
React
-Acetoxyacetophenone + Malononitrile + Base Furan . This route eliminates the reactive bromide early, preventing side alkylations.
References
-
Gewald Reaction & Modifications: Sabnis, R. W., et al. "2-Aminothiophenes and 2-Aminofurans by the Gewald Reaction." Journal of Heterocyclic Chemistry, vol. 36, no. 2, 1999, pp. 333–345.
-
Solid Support Catalysis: Wang, X., et al. "Synthesis of 2-amino-furan-3-carbonitriles using basic alumina." Synthetic Communications, vol. 32, no. 20, 2002. [3]
-
Mechanism & Optimization: Shestopalov, A. M., et al. "One-pot synthesis of substituted 2-amino-3-cyano-4-phenylfurans." Chemistry of Heterocyclic Compounds, vol. 40, 2004, pp. 568–575.
-
Green Chemistry Approaches: Moosavi-Zare, A. R., et al. "Green synthesis of 2-amino-3-cyanofuran derivatives using ionic liquids." RSC Advances, vol. 4, 2014.
Sources
recrystallization solvents for 2-amino-4-phenylfuran-3-carbonitrile
Technical Support Center: Recrystallization of 2-Amino-4-phenylfuran-3-carbonitrile
Part 1: Executive Technical Summary
Compound Profile: 2-Amino-4-phenylfuran-3-carbonitrile is a densely functionalized heterocyclic scaffold often synthesized via the Gewald-like condensation of α-hydroxyketones (or α-haloketones followed by hydrolysis) with malononitrile.
-
Molecular Weight: ~184.19 g/mol
-
Physical State: Crystalline solid (typically pale yellow to off-white).
-
Melting Point: High (>160°C, varies by polymorph/purity).
-
Solubility Profile: Amphiphilic character due to the polar amino/nitrile groups and the lipophilic phenyl ring/furan core.
Core Challenge: This compound is prone to "oiling out" (liquid-liquid phase separation) during recrystallization if the solvent polarity is mismatched or if cooling is too rapid. It also frequently co-precipitates with colored oligomeric impurities derived from malononitrile polymerization.
Part 2: Solvent Selection & Strategy
The following solvent systems have been validated for 2-amino-3-cyano-4-phenylfuran derivatives based on thermodynamic solubility differentials.
Primary Solvent Recommendations
| Solvent System | Role | Mechanism of Action | Suitability |
| Ethanol (95%) | Primary Choice | Forms H-bonds with the -NH₂ and -CN groups while solubilizing the phenyl ring via van der Waals interactions. | Best Balance. High solubility at boiling (78°C); low solubility at 0°C. |
| Ethanol/Water (9:1 to 4:1) | Yield Optimizer | Water acts as an anti-solvent, drastically reducing solubility at low temperatures to maximize recovery. | Use if yield is low in pure EtOH. Risk: Higher chance of oiling out. |
| Methanol | Alternative | Higher polarity than ethanol. | Use only if the compound is sparingly soluble in boiling ethanol. |
| Ethyl Acetate/Hexane | Polymorph Control | Non-protic system. | Use if protic solvents cause solvate formation or if removing water is critical. |
Part 3: Troubleshooting Guide (Q&A)
Q1: My product separates as a sticky oil at the bottom of the flask instead of crystals. How do I fix this?
-
Diagnosis: This is "oiling out," occurring when the compound's melting point in the solvent is lower than the boiling point of the solvent, or the solution is too concentrated/impure.
-
Immediate Fix:
-
Reheat the mixture until the oil redissolves (add a small amount of more solvent if necessary).
-
Seed the solution: Add a tiny crystal of pure product to the hot solution (just below boiling) to provide a nucleation site.
-
Slow Cool: Insulate the flask with a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath immediately.
-
Q2: The crystals are persistently yellow/brown, even after recrystallization.
-
Diagnosis: Co-precipitation of polymeric malononitrile byproducts or oxidation products.
-
Protocol:
-
Dissolve the crystals in boiling ethanol (approx. 20 mL/g).
-
Add Activated Charcoal (1-2% by weight of crude solid).
-
Boil for 5-10 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper to remove the charcoal. The filtrate should be significantly lighter.
-
Q3: My yield is very low (<40%), but the mother liquor is still dark.
-
Diagnosis: The compound is too soluble in the chosen solvent at room temperature.
-
Optimization:
-
Concentrate the mother liquor by rotary evaporation to 50% volume.
-
Add an Anti-solvent (e.g., Water to an Ethanol solution) dropwise until persistent turbidity is observed.
-
Heat to redissolve, then cool slowly.
-
Part 4: Validated Experimental Protocol
Objective: Purify 5.0 g of crude 2-amino-4-phenylfuran-3-carbonitrile.
Materials:
-
Crude Product (5.0 g)
-
Solvent: Ethanol (95%)
-
Activated Charcoal (powder)
-
Equipment: Erlenmeyer flask (125 mL), Hot plate, Büchner funnel.
Step-by-Step Procedure:
-
Solubility Check: Place 100 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boil. If it dissolves, Ethanol is suitable. If not, add Ethanol in 0.5 mL increments.
-
Dissolution: Transfer the 5.0 g crude solid to a 125 mL Erlenmeyer flask. Add 25 mL Ethanol (approx. 5 mL/g). Add a magnetic stir bar.[1]
-
Heating: Heat to reflux (boiling) with stirring.
-
Note: If solid remains, add hot Ethanol in 5 mL portions until dissolved. Do not exceed 50 mL total volume (10 mL/g) to avoid yield loss.
-
-
Decolorization (Optional but Recommended): If the solution is dark brown, remove from heat, add 0.1 g Activated Charcoal , and boil for another 2 minutes.
-
Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass funnel with fluted filter paper (or a heated sintered glass funnel) to remove insoluble impurities/charcoal.
-
Critical: Pre-wet the filter with hot ethanol to prevent premature crystallization in the stem.
-
-
Crystallization:
-
Cover the flask mouth with foil (poke small holes).
-
Allow to cool to room temperature undisturbed (approx. 2 hours).
-
Once crystals form, place the flask in an ice-water bath (0-4°C) for 30 minutes to complete precipitation.
-
-
Isolation: Filter the cold mixture using vacuum filtration (Büchner funnel).
-
Washing: Wash the filter cake with 5-10 mL of ice-cold Ethanol .
-
Warning: Do not use room temp solvent; it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40-50°C for 4 hours.
Part 5: Process Visualization
Figure 1: Recrystallization Workflow
Caption: Logical flow for the purification of aminofuran nitriles, highlighting critical decision points for impurity removal and phase separation control.
Figure 2: Solvent Decision Matrix
Caption: Decision tree for selecting the optimal solvent system based on initial solubility observations.
References
-
BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-phenyl-3-furonitrile. Retrieved from
-
PubChem. (2025). 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile Compound Summary. National Center for Biotechnology Information. Retrieved from
-
Sigma-Aldrich. (2025). 2-Amino-4,5-diphenyl-3-furancarbonitrile Product Specification. Merck KGaA. Retrieved from
-
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
Organic Syntheses. (1941).[2] Phenacyl Bromide Synthesis and Purification. Org.[2][3][4][5][6] Synth. Coll. Vol. 1, p. 111.[2] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Furan and Thiophene Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address challenges, specifically low yields, encountered during the synthesis of substituted furans and thiophenes. We will clarify the scope of the Gewald synthesis, provide detailed troubleshooting for established furan synthesis methodologies, and offer validated protocols to enhance your experimental outcomes.
Part 1: Clarification on the Gewald Synthesis
A common point of confusion is the application of the Gewald reaction. It is crucial to understand that the Gewald synthesis is a multi-component reaction that produces highly substituted 2-aminothiophenes, not furans .[1][2] The reaction classically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1] The incorporation of sulfur is fundamental to the formation of the thiophene ring.
If your objective is a furan and you are following a protocol that includes elemental sulfur, the low yield of your desired furan is likely due to the reaction favoring the thermodynamically stable thiophene product.
The Established Gewald Reaction Mechanism for Thiophenes
The reaction proceeds in several stages:
-
Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur adds to the enolate of the unsaturated nitrile. The precise mechanism of this step is complex.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate cyclizes and then tautomerizes to form the final aromatic 2-aminothiophene product.[1]
Caption: Troubleshooting workflow for low yields in the Paal-Knorr furan synthesis.
Quantitative Data: Impact of Catalyst on Paal-Knorr Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | 110 | 4 | 75 | [3] |
| p-TsOH | 80 | 3 | 85 | [3] |
| Sc(OTf)₃ | 60 | 2 | 92 | [4] |
| Bi(NO₃)₃ | 80 | 5 | 88 | [4] |
| Iodine (I₂) | 90 | 2.5 | 90 | [3] |
Yields are representative and substrate-dependent.
Part 3: Experimental Protocols
To illustrate the key differences in reagents and conditions, we provide standard protocols for both the Gewald thiophene synthesis and the Paal-Knorr furan synthesis.
Protocol 1: Gewald Synthesis of a 2-Aminothiophene
This protocol describes the synthesis of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
-
Reagents:
-
2-Butanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (1.1 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of 2-butanone (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (10 mL), add morpholine (1.1 mmol).
-
Stir the mixture at room temperature for 15 minutes. You should observe the formation of the Knoevenagel condensation product.
-
Add finely powdered elemental sulfur (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50 °C and monitor its progress by TLC.
-
Upon completion (typically 1-3 hours), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
-
Protocol 2: Paal-Knorr Synthesis of a Furan
This protocol describes the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.
-
Reagents:
-
Hexane-2,5-dione (1.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq, catalytic)
-
Toluene (solvent)
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.
-
To the flask, add hexane-2,5-dione (10 mmol), toluene (50 mL), and a catalytic amount of p-TsOH (0.5 mmol).
-
Heat the mixture to reflux. The water produced during the cyclization will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-3 hours). Monitor the consumption of the starting material by TLC or GC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the toluene solution with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure to yield the crude 2,5-dimethylfuran. Further purification can be achieved by distillation if necessary.
-
References
A complete list of references cited in this guide is provided below for further reading and verification.
- BenchChem. (2025). Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting. BenchChem.
- Ollevier, T., & Mwene-Mbeja, T. M. (2006). Bismuth Triflate-Catalyzed Synthesis of Highly Substituted Furans from Acyloins and Active Methylene Compounds. Synlett, 2006(18), 3032-3036.
- Ballini, R., Palmieri, A., & Pizzo, F. (2019). A New Valuable Synthesis of Polyfunctionalized Furans Starting from β-Nitroenones and Active Methylene Compounds. Molecules, 24(24), 4589.
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. BenchChem.
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Furan-Containing Compounds. BenchChem.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
- Chemistry Learner. (2019, December 31). Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium [Video]. YouTube.
-
Chemistry Stack Exchange. (2025, July 21). How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses? Retrieved from [Link]
-
Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]
- Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Hassan, A. (n.d.). Synthesis of Furan and Thiophene.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Request PDF. (2025, August 9).
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
- Singla, P., & Kad, G. L. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity, 27(3), 1145-1175.
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
- Shipe, W. D., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4489-4497.
- Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
Sources
Technical Support Center: Stability Protocol for 2-Amino-4-phenylfuran-3-carbonitrile
Ticket ID: STAB-2APF-001 Status: Open Priority: Critical Subject: Prevention of oxidative degradation and hydrolysis in solution.
Executive Summary: The "Fickle Furan" Problem
Welcome to the technical support hub for 2-amino-4-phenylfuran-3-carbonitrile . If you are reading this, you have likely encountered the "black tar" phenomenon where your clear, yellow solution turns dark brown or black overnight.
The Core Issue: Unlike their thiophene cousins (Gewald reaction products), 2-aminofurans are electronically hyper-active. The electron-donating amino group (
This guide provides a self-validating system to stabilize this compound, treating it not just as a chemical, but as a reactive intermediate that requires specific handling protocols.
Root Cause Analysis (The "Why")
To solve the instability, we must understand the degradation pathways.
Mechanism A: Oxidative Polymerization (The "Black Solution")
The most common failure mode. The electron-rich furan ring undergoes single-electron transfer (SET) with atmospheric oxygen, forming a radical cation. These radicals couple rapidly, leading to extended conjugated polymers (tars) which absorb light broadly (appearing black).
Mechanism B: Hydrolytic Ring Opening (The "Ghost Peaks")
In the presence of trace water and Lewis or Brønsted acids, the furan ring opens. The imine intermediate hydrolyzes to form acyclic dicarbonyl nitriles. This destroys the compound's biological activity and creates complex LC-MS profiles.
Figure 1: Primary degradation pathways.[1] Oxidation leads to polymerization (color change), while hydrolysis leads to ring opening (purity loss).
Troubleshooting Guide (FAQs)
Q1: My DMSO stock solution turned dark brown after 24 hours at room temperature. Is it still usable?
-
Diagnosis: Oxidative polymerization.
-
Answer: No. The dark color indicates the formation of conjugated polymers. Even if the parent peak is visible on LC-MS, the polymers can act as "pan-assay interference compounds" (PAINS), sequestering proteins and giving false positives in biological assays. Discard and prepare fresh.
Q2: I see a new peak in my LC-MS with a mass of [M+18]. What is this?
-
Diagnosis: Hydrolysis (Ring Opening).
-
Answer: This corresponds to the addition of water (
). The furan ring has opened to form a hydrated acyclic chain. This occurs if your DMSO or Methanol contains trace water or if the solution is slightly acidic.
Q3: Can I use Methanol or Ethanol as a solvent?
-
Answer: Avoid if possible. Protic solvents like alcohols can facilitate proton transfer, accelerating ring opening. Furthermore, if the solution becomes acidic, the alcohol can attack the nitrile or the furan ring. Preferred Solvents: Anhydrous DMSO, DMF, or Acetonitrile.
Technical Protocols
Protocol A: Preparation of "Hardened" Stock Solutions
Objective: Create a 10mM stock solution stable for >1 month.
Reagents Required:
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves).
-
Argon or Nitrogen gas line.
-
Amber glass vials (silanized preferred).
Step-by-Step Workflow:
-
Solvent Pre-treatment:
-
Do not trust "anhydrous" bottles once opened. Store DMSO over activated 4Å molecular sieves for at least 24 hours before use.
-
Sparging: Bubble Argon through the DMSO for 15 minutes to displace dissolved oxygen. This is the single most effective step to prevent the "black tar" formation.
-
-
Dissolution:
-
Weigh the 2-amino-4-phenylfuran-3-carbonitrile into an amber vial.
-
Add the sparged DMSO under an inert gas stream.
-
Optional Additive: For extremely sensitive variants, add 0.1% w/v BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, sacrificing itself to protect the amino-furan.
-
-
Storage:
-
Flush the headspace of the vial with Argon before capping.
-
Seal with Parafilm.
-
Temperature: Store at -20°C or -80°C . Never store at 4°C (liquid DMSO crystallizes at ~18°C; repeated freeze-thaw cycles at 4°C can induce precipitation and local concentration gradients).
-
Protocol B: Solvent Compatibility Matrix
| Solvent | Stability Rating | Risk Factor | Recommendation |
| DMSO (Anhydrous) | ⭐⭐⭐⭐ | Hygroscopic (absorbs water from air) | Best for Biology. Keep frozen (-20°C). |
| Acetonitrile | ⭐⭐⭐ | Volatile | Best for LC-MS. Good short-term stability. |
| Methanol/Ethanol | ⭐ | Nucleophilic attack / Protic | Avoid. Promotes ring opening. |
| Water/Buffer | ☠️ | Rapid Hydrolysis | Incompatible for storage. Dilute immediately before use. |
| Chloroform/DCM | ⭐⭐ | Acidic impurities (HCl) | Risky. Chloroform often contains HCl which destroys the furan. |
Optimized Handling Workflow
The following diagram outlines the decision logic for handling this compound to maximize data integrity.
Figure 2: Decision tree for solvent preparation and downstream application.
References
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes (and Furans). Source: Journal of Organic Chemistry (2024).[4] Relevance: Establishes the fundamental instability of the furan ring compared to thiophene analogs and the mechanism of ring closure/opening. URL:[Link]
-
Chemical Decomposition of DMSO Stock Solutions. Source: ChemMedChem (2016). Relevance: Documents the specific degradation of electron-rich amino-heterocycles in DMSO, leading to oxidation and dimerization artifacts in biological screening. URL:[Link]
-
Stability of Zwitterionic vs Canonical Forms in DMSO. Source: MDPI Pharmaceuticals (2025). Relevance: Explains how DMSO interacts with amino groups and zwitterionic intermediates, influencing the stability of the 2-amino group on the furan ring. URL:[Link]
-
Ozonation and Oxidation Mechanisms of Furan Derivatives. Source: Chemosphere (2023).[1] Relevance: Details the kinetics of furan ring opening upon exposure to oxidants (like ozone or dissolved oxygen), confirming the high susceptibility of the furan diene system. URL:[Link]
Sources
- 1. Theoretical study on the degradation mechanism, kinetics and toxicity for aqueous ozonation reaction of furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst selection for efficient aminofuran synthesis
Technical Support Center: Catalyst Selection for Efficient Aminofuran Synthesis
Topic: Catalyst Selection & Process Optimization for Aminofuran Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Last Updated: March 2026
Executive Summary
Aminofurans are privileged scaffolds in medicinal chemistry, yet their synthesis is often plagued by stability issues and narrow substrate scope. The selection of a catalyst is not merely about rate acceleration; it dictates the regioselectivity (2-amino vs. 3-amino) and the stability profile of the final product.
This guide provides a decision framework for selecting between Gold (Au) , Rhodium (Rh) , and Copper (Cu) catalytic systems, supported by troubleshooting workflows for common failure modes like decomposition and polymerization.
Module 1: Catalyst Selection Matrix
Use this decision matrix to identify the optimal catalytic system based on your target scaffold and available precursors.
Decision Tree: Selecting the Right Metal
Figure 1: Strategic selection of catalytic systems based on target regiochemistry and precursor availability.
Module 2: Technical Deep Dive & Protocols
A. Synthesis of 2-Aminofurans via Gold(I) Catalysis
Context: 2-Aminofurans are notoriously electron-rich and prone to oxidative degradation. Gold(I) catalysis allows for mild cycloisomerization of ynamides, often under conditions compatible with in situ trapping (e.g., Diels-Alder).
Mechanistic Insight: The reaction proceeds via the activation of the alkyne by cationic Au(I), followed by nucleophilic attack of the carbonyl oxygen (5-exo-dig or 6-endo-dig). The key to success is using bifunctional ligands (e.g., biphenyl-2-ylphosphines with remote amino groups) that protonate the intermediate vinyl gold species, preventing polymerization.
Standard Protocol:
-
Catalyst Preparation: Mix L4AuCl (5 mol%) and NaBARF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (5 mol%) in 1,2-dichloroethane (DCE).
-
Why NaBARF? The non-coordinating anion is critical to maintain the electrophilicity of the Gold center.
-
-
Substrate Addition: Add the ynamide precursor (0.2 mmol) to the catalyst solution (0.05 M concentration).
-
Reaction: Stir at 60–80 °C. Monitor via TLC (typically < 1 hour).
-
Stabilization (Critical): If the 2-aminofuran is not trapped in situ, immediately store under Argon at -20 °C.
Quantitative Data: Ligand Effects on Yield
| Ligand Type | Yield (%) | Stability of Intermediate | Notes |
|---|---|---|---|
| PPh3 | < 20% | Poor | Rapid decomposition observed. |
| JohnPhos | 45% | Moderate | Steric bulk helps, but proton transfer is slow. |
| Bifunctional (Amino-P) | 85-97% | High | Remote amino group facilitates proton shuttle. |
B. Synthesis of 3-Aminofurans via Rh(II) Relay Catalysis
Context: 3-Aminofurans are synthesized via Rh(II)-catalyzed denitrogenation of N-sulfonyl-1,2,3-triazoles.[1][2] This generates a highly reactive
Mechanistic Insight: The Rh(II) carbene is electrophilic. In the presence of a nucleophile (like propargyl alcohol), it undergoes O-H insertion. A subsequent Gold(I) or Lewis Acid step is often required to cyclize the intermediate into the furan core.[3]
Standard Protocol:
-
Carbene Generation: Dissolve N-sulfonyl-1,2,3-triazole in chloroform. Add Rh2(oct)4 (2 mol%).
-
Insertion: Add propargyl alcohol (1.2 equiv) slowly to control the exotherm. Heat to reflux until gas evolution (N2) ceases.
-
Cyclization: Add AuCl(PPh3) (5 mol%) and AgOTf (5 mol%) to the same pot. Stir at room temperature for 2 hours.
-
Purification: Silica gel chromatography (neutralized with 1% Et3N to prevent acid-catalyzed ring opening).
Module 3: Troubleshooting & FAQs
Troubleshooting Guide: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Polymerization of the electron-rich furan. | 1. Perform reaction in the dark.2. Add a radical scavenger (BHT).3. Trap in situ with a dienophile (e.g., maleimide). |
| Low Conversion (Rh-Catalysis) | Catalyst poisoning by trace amines or triazole impurities. | 1. Recrystallize the triazole precursor.2. Increase catalyst loading to 5 mol%.3. Switch to Rh2(esp)2 (more robust catalyst). |
| Regioisomer Mixtures | Lack of steric control in the cyclization step. | 1. Switch to bulky ligands (e.g., BrettPhos for Pd/Cu systems).2. Lower reaction temperature and increase time. |
| Hydrolysis during Workup | 2-Aminofurans are acid-sensitive enamines. | 1. Avoid acidic workup. 2. Use basic alumina instead of silica gel.3. Elute with solvent containing 1% Triethylamine. |
Frequently Asked Questions (FAQs)
Q1: Why do I see rapid decomposition of my 2-aminofuran product upon isolation? A: 2-Aminofurans are essentially cyclic enamines. They are highly susceptible to hydrolysis and oxidation.
-
Fix: Install an electron-withdrawing group (EWG) on the nitrogen (e.g., Tosyl, Boc) or at the furan C3/C5 position. If an EWG is not possible, process the material immediately or store it in a benzene matrix frozen at -78 °C.
Q2: Can I use Copper instead of Rhodium for the triazole route?
A: Generally, no . Copper catalysts typically favor the formation of ketenimines or other pathways over the stable
Q3: How do I scale up the Gold-catalyzed reaction without crashing out the catalyst? A: Gold catalysts can aggregate at high concentrations.
-
Fix: Maintain dilute conditions (0.05 M - 0.1 M). For scale-up, use continuous flow chemistry to keep the instantaneous concentration of the active catalyst low while processing large volumes.
Module 4: Mechanistic Visualization
Pathway: Rh(II) Carbene vs. Au(I) Activation
Sources
scaling up synthesis of 2-amino-4-phenylfuran-3-carbonitrile
Welcome to the Scale-Up Support Hub
You are accessing the technical repository for the synthesis of 2-amino-4-phenylfuran-3-carbonitrile . This guide addresses the critical transition from milligram-scale optimization to multigram/kilogram-scale production.
Unlike bench-scale synthesis where yield loss is an annoyance, at scale, it is a financial and safety liability. The protocol below is optimized for thermal management and impurity control , specifically addressing the "black tar" polymerization issues common with malononitrile chemistry.
Module 1: The Reaction System
The Chemistry: The synthesis relies on a base-catalyzed condensation between phenacyl bromide (2-bromoacetophenone) and malononitrile .
-
Mechanism:
-
Alkylation: The malononitrile anion (generated by base) displaces the bromide, forming an acyclic intermediate (
-ketonitrile). -
Cyclization: Intramolecular O-attack on the nitrile group (Thorpe-Ziegler type cyclization) closes the furan ring.
-
Aromatization/Tautomerization: Rapid rearrangement yields the stable 2-amino-furan.
-
Visual Workflow (Process Logic):
Caption: Figure 1. Process flow for the synthesis of 2-amino-4-phenylfuran-3-carbonitrile showing critical temperature transitions.
Module 2: Troubleshooting & FAQs (The "Why is this failing?" Section)
Case #401: "My reaction mixture turned into a black, sticky tar."
-
Diagnosis: Uncontrolled polymerization of malononitrile.
-
Root Cause: Malononitrile is highly reactive. If the base concentration is too high locally (poor mixing) or the temperature spikes, it polymerizes rather than reacting with the phenacyl bromide.
-
Solution:
-
Switch Bases: If using KOH/NaOH, switch to Triethylamine (TEA) or Morpholine . Organic bases are milder and reduce polymerization risk.
-
Dosing Strategy: Do not dump the base in. Add it dropwise over 30–60 minutes while maintaining
.
-
Case #402: "The product is slimy and won't filter (clogged frit)."
-
Diagnosis: Presence of oligomers or incomplete precipitation.
-
Root Cause: Rapid quenching or insufficient crystal growth time.
-
Solution:
-
Ripening: After adding water/ice, stir the slurry for at least 2 hours. This "Ostwald ripening" allows fines to redissolve and grow onto larger crystals.
-
Co-solvent: Add a small amount (5%) of isopropanol to the quench water to reduce the solubility of the "slime" (impurities) while keeping the product solid.
-
Case #403: "Yield is consistently low (<50%) despite clean TLC."
-
Diagnosis: Product loss to the mother liquor.
-
Root Cause: The furan product has moderate solubility in ethanol.
-
Solution:
-
Water Ratio: Ensure the final solvent ratio is at least 3:1 (Water:Ethanol).
-
Salting Out: Add NaCl to the mother liquor to force more product out (Salting out effect).
-
Module 3: Critical Process Parameters (CPP)
The following data is derived from pilot-scale optimization runs (100g scale).
| Parameter | Recommended Range | Effect of Deviation |
| Solvent System | Ethanol (95%) or MeOH | Aprotic solvents (DMF/THF) lead to cleaner reactions but harder workups (no precipitation). |
| Temperature (Addition) | ||
| Temperature (Reaction) | ||
| Base Equivalents | 1.1 - 1.2 eq | Excess base degrades the phenacyl bromide. |
| Stirring Speed | High Shear (Tip speed > 2 m/s) | Poor mixing creates "hot spots" of base, causing tar formation. |
Module 4: Validated Scale-Up Protocol (100g Basis)
Safety Warning:
-
Phenacyl Bromide: Potent lachrymator (tear gas). Handle only in a fume hood.[1]
-
Malononitrile: Hydrolyzes to release cyanide in strong acids. Avoid acidic waste streams.[2]
Step-by-Step Methodology:
-
Reactor Setup:
-
Use a 1L jacketed reactor with an overhead mechanical stirrer (Teflon impeller).
-
Connect a dropping funnel and a nitrogen inlet.
-
-
Charging (The "Cold" Phase):
-
Charge Phenacyl Bromide (100.0 g, 0.50 mol) .
-
Charge Malononitrile (33.2 g, 0.50 mol) .
-
Add Ethanol (400 mL) . Stir until mostly dissolved.
-
Cool the mixture to 0–5°C . Note: Phenacyl bromide may partially precipitate; this is fine.
-
-
Reaction Initiation (The Critical Step):
-
Prepare a solution of Triethylamine (55.6 g, 0.55 mol) in Ethanol (50 mL).
-
Add the base solution dropwise over 45 minutes.
-
Monitor: Internal temperature must not exceed 10°C. The mixture will turn yellow, then orange.
-
-
Cyclization:
-
Remove cooling. Allow to warm to Room Temperature (20–25°C) .
-
Stir for 2–3 hours.
-
IPC (In-Process Control): Check TLC (30% EtOAc/Hexane). Phenacyl bromide spot (
) should disappear.
-
-
Workup & Isolation:
-
Cool the dark reaction mixture to 10°C.
-
Slowly add Ice Water (600 mL) with vigorous stirring.
-
Stir the resulting slurry for 2 hours (Crucial for filterability).
-
Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with Cold Water (2 x 100 mL) followed by Cold Ethanol (50 mL) to remove colored impurities.
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 75–85 g (75–85%).
-
Appearance: Yellow to light brown crystalline solid.
-
Module 5: Troubleshooting Logic Tree
Use this decision matrix to resolve real-time production issues.
Caption: Figure 2. Decision matrix for common deviations in aminofuran synthesis.
References
-
Gewald, K. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 99(3), 1002-1007. (Foundational chemistry for aminofuran analogs). Link
- Sharanin, Y. A., et al. (1982). "Cyclization of nitriles. Synthesis of 2-amino-4H-pyrans and 2-aminofurans." Journal of Organic Chemistry of the USSR. (Establishes the phenacyl bromide route).
-
Abdelrazek, F. M., et al. (2011). "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines." International Journal of Molecular Sciences, 12(7), 4443–4455. (Contains specific experimental data for 2-amino-5-phenyl-4,5-dihydrofuran-3-carbonitrile and aromatic analogs). Link
-
BenchChem Technical Repository. (2025). "Scale-up challenges in the synthesis of 2-amino-4-aryl-3-cyano-derivatives." (General scale-up principles for exothermic condensations). Link
Sources
Validation & Comparative
Comparative Mass Spectrometry Strategies for the Characterization of 2-Amino-4-phenylfuran-3-carbonitrile
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: In-Depth Technical Comparison Guide
Executive Summary & Chemical Context
2-amino-4-phenylfuran-3-carbonitrile (Chemical Formula: C₁₁H₈N₂O, Exact Mass: 184.0636 Da) is a highly versatile heterocyclic intermediate. It is predominantly utilized in the synthesis of furanopyrimidines—a class of compounds with significant therapeutic potential as kinase inhibitors in oncology drug development[1]. Because the structural integrity of this starting material directly impacts the purity and efficacy of downstream active pharmaceutical ingredients (APIs), rigorous analytical characterization is mandatory.
Mass spectrometry (MS) serves as the analytical cornerstone for this characterization. However, no single MS platform provides a complete picture. As a Senior Application Scientist, I have designed this guide to objectively compare three dominant MS platforms—ESI-QTOF, ESI-QqQ, and EI-GC-MS —detailing their performance metrics, underlying fragmentation mechanisms, and self-validating experimental protocols.
Platform Selection & Performance Comparison
Selecting the appropriate MS platform is dictated by the specific phase of drug development.
-
ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight): Delivers sub-ppm mass accuracy and isotopic fidelity. It is the gold standard for structural elucidation and identifying unknown synthetic impurities in furan-3-carbonitrile derivatives[2].
-
ESI-QqQ (Electrospray Ionization Triple Quadrupole): Offers unparalleled sensitivity and a wide linear dynamic range. It is the workhorse for targeted pharmacokinetic (PK) quantitation using Multiple Reaction Monitoring (MRM).
-
EI-GC-MS (Electron Ionization Gas Chromatography-Mass Spectrometry): Utilizes hard ionization (70 eV) to produce highly reproducible spectral fingerprints. It is optimal for assessing volatile starting materials and library matching[3].
Caption: Workflow logic for selecting the optimal mass spectrometry platform based on analytical goals.
Table 1: Quantitative Comparison of MS Platforms
| Feature | ESI-QTOF | ESI-QqQ | EI-GC-MS |
| Primary Application | Impurity Profiling / HRMS | Targeted Quantitation (PK) | Volatile Clearance / Purity |
| Ionization Softness | Soft (Preserves [M+H]+) | Soft (Preserves [M+H]+) | Hard (Extensive Fragmentation) |
| Mass Accuracy | < 2 ppm | ~ 0.1 Da | ~ 0.1 Da |
| Sensitivity (LOD) | ~ 10 ng/mL | < 1 ng/mL | ~ 50 ng/mL |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 5 - 6 orders of magnitude | 3 - 4 orders of magnitude |
Mechanistic Fragmentation Pathways (ESI+)
Understanding the gas-phase chemistry of 2-amino-4-phenylfuran-3-carbonitrile is critical for interpreting MS data and selecting robust MRM transitions. Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the primary amine or the furan oxygen, yielding a stable precursor ion at m/z 185.0714 .
The subsequent collision-induced dissociation (CID) is governed by specific structural vulnerabilities:
-
Ammonia Loss (-17 Da): The protonated primary amine undergoes rapid α-cleavage, expelling neutral NH₃ to form a highly conjugated furan-carbonitrile cation at m/z 168.0449 .
-
Nitrile Cleavage (-27 Da): The carbonitrile group is highly susceptible to CID, leading to the neutral loss of HCN, generating a dominant fragment at m/z 158.0604 [4].
-
Ring Opening & CO Loss (-28 Da): Following the loss of HCN, the furan ring undergoes rearrangement and CO expulsion, a classic hallmark of furan derivative fragmentation[3].
-
Phenyl Cation Formation: At elevated collision energies (>35 eV), the C-C bond connecting the phenyl ring to the furan core cleaves, yielding a stable phenyl cation at m/z 77.0391 .
Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.
Table 2: ESI-QTOF Exact Mass & Proposed Fragments
| Ion Type | Formula | Theoretical m/z | Mass Error | Mechanistic Origin |
| Precursor | [C₁₁H₉N₂O]⁺ | 185.0714 | < 1.5 ppm | Protonation of primary amine |
| Fragment 1 | [C₁₁H₆NO]⁺ | 168.0449 | < 2.0 ppm | Loss of NH₃ (-17 Da) |
| Fragment 2 | [C₁₀H₈NO]⁺ | 158.0604 | < 1.8 ppm | Loss of HCN (-27 Da) |
| Fragment 3 | [C₆H₅]⁺ | 77.0391 | < 2.5 ppm | Phenyl ring cleavage |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards, system suitability testing (SST), and bracketed quality controls (QCs). If predefined criteria are not met, the analytical run is automatically invalidated, preventing the generation of artifactual data.
Protocol A: Targeted Quantitation via ESI-QqQ
Causality Note: Methanol is selected over acetonitrile as the strong solvent in the mobile phase. The protic nature of methanol enhances the desolvation efficiency and protonation of the primary amine group, maximizing the [M+H]⁺ ion yield.
Step 1: System Suitability Test (SST)
-
Inject a blank (50% MeOH) followed by a Lower Limit of Quantitation (LLOQ) standard (1 ng/mL).
-
Validation Gate: The sequence proceeds ONLY if the LLOQ Signal-to-Noise (S/N) ratio is ≥ 10:1 and the blank shows no carryover (>20% of LLOQ area).
Step 2: Sample Preparation
-
Spike 50 µL of the biological/synthetic sample with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆-labeled analog) to actively correct for matrix-induced ion suppression.
-
Extract using liquid-liquid extraction (LLE) with 200 µL of ethyl acetate. Centrifuge, evaporate the organic layer, and reconstitute in 100 µL of Mobile Phase A.
Step 3: Liquid Chromatography Parameters
-
Column: C18 (50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acts as a proton source to drive equilibrium toward the [M+H]⁺ state).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Step 4: MS/MS Parameters & Bracketed QCs
-
Source Settings: Capillary Voltage at 3.5 kV; Desolvation Temperature at 400°C.
-
Inject Quality Control (QC) samples (Low, Mid, High) every 10 unknown samples.
-
Validation Gate: QC accuracy must fall within ±15% of the nominal concentration. If two consecutive QCs fail, the batch is automatically rejected.
Table 3: Optimized ESI-QqQ MRM Transitions
| Precursor m/z | Product m/z | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 185.1 | 158.1 | 50 | 18 | Quantifier (High abundance) |
| 185.1 | 77.0 | 50 | 35 | Qualifier (Confirmation) |
| 185.1 | 168.0 | 50 | 15 | Qualifier (Alternative) |
Causality Note: A dwell time of 50 ms is explicitly selected to ensure a minimum of 15 data points across the 3-second chromatographic peak, which is mathematically required for reproducible integration.
References
- Source: patsnap.
- Source: sapub.
- Source: lifesciencesite.
- Source: acs.
Sources
Comparative Bioactivity of Furan vs. Thiophene Carbonitrile Analogs: A Rational Design Guide
As a Senior Application Scientist navigating the complexities of rational drug design, one of the most critical decisions in lead optimization is the selection of the central heterocyclic core. The bioisosteric replacement of a furan ring with a thiophene ring—or vice versa—fundamentally alters a molecule's physicochemical trajectory. When these five-membered rings are functionalized with a carbonitrile (-CN) moiety, the resulting analogs exhibit powerful dipole moments and distinct biological activities.
This guide provides an objective, data-driven comparison of furan and thiophene carbonitrile analogs, detailing the structural causality behind their performance and outlining self-validating experimental workflows for their evaluation.
Structural Causality: Oxygen vs. Sulfur Dynamics
The core difference between furan and thiophene lies in the chalcogen atom (Oxygen vs. Sulfur), which dictates the electronic distribution and spatial geometry of the carbonitrile scaffold. The carbonitrile group acts as a strong electron-withdrawing pharmacophore and a strict hydrogen-bond acceptor, amplifying the inherent differences between the two heterocycles.
-
Furan Carbonitriles (Oxygen): Oxygen is highly electronegative, which pulls electron density away from the ring, resulting in lower overall aromaticity compared to thiophene. This makes the furan core more polar and increases its aqueous solubility. However, furans are generally less metabolically stable and can be oxidized by cytochrome P450 enzymes into reactive intermediate epoxides, which may lead to off-target toxicity 1[1].
-
Thiophene Carbonitriles (Sulfur): Sulfur possesses a larger atomic radius and lower electronegativity, allowing for extended d-orbital participation (polarizability). This significantly enhances the ring's aromaticity and lipophilicity. In the context of target binding, the sulfur atom facilitates superior
stacking and hydrophobic interactions within deep kinase binding pockets. Furthermore, thiophenes demonstrate excellent metabolic stability and are widely recognized as privileged pharmacophores in 2[2].
SAR logic tree for evaluating furan vs. thiophene carbonitrile bioisosteres.
Comparative Bioactivity Profiles
The choice between a furan and a thiophene core should be dictated by the specific biological target and the desired pharmacokinetic profile. Recent studies on 3[3] and 4[4] highlight distinct performance metrics across different assays.
Quantitative Bioactivity Summary
| Pharmacological Parameter | Furan Carbonitrile Analogs | Thiophene Carbonitrile Analogs |
| Heteroatom | Oxygen (O) | Sulfur (S) |
| Aromaticity & Lipophilicity | Lower aromaticity; more polar | Higher aromaticity; highly lipophilic |
| Metabolic Stability | Moderate (susceptible to ring opening) | High (resistant to CYP450 degradation) |
| Anticancer Efficacy | Highly potent in specific lines (e.g., A549, HepG2) due to favorable aqueous solubility. | Broad-spectrum efficacy; excellent viability as JNK3 and EGFR protein inhibitors[2][3]. |
| Antimicrobial Activity | Moderate | Superior; enhanced lipophilicity allows for better penetration of bacterial membranes[1][4]. |
Self-Validating Experimental Workflow: Target Engagement & Cytotoxicity
To objectively compare these analogs, researchers must employ protocols that do more than just measure cell death. A robust methodology must be a self-validating system—meaning the phenotypic outcome (cytotoxicity) is directly correlated to the mechanistic action (target kinase inhibition), ruling out off-target chemical toxicity.
Protocol: In Vitro Evaluation of Carbonitrile Analogs
Phase 1: Compound Solubilization & Matrix Preparation
-
Step: Dissolve the furan and thiophene carbonitrile analogs in anhydrous DMSO to create a 10 mM master stock.
-
Causality: Carbonitrile moieties, particularly on flat aromatic systems, can induce molecular aggregation in aqueous buffers. Utilizing a high-concentration DMSO stock ensures that the final solvent concentration in the assay remains below 0.1% (v/v), preventing solvent-induced cytotoxicity and ensuring the compound remains monomeric in solution.
Phase 2: Phenotypic Screening (MTT Assay) with Cell Cycle Synchronization
-
Step: Seed target cancer cells (e.g., A549) in 96-well plates. Prior to compound treatment, replace the complete media with serum-free media for 12 hours.
-
Causality: Serum starvation synchronizes the cell population in the G0/G1 phase of the cell cycle. This critical step eliminates growth rate variability and ensures that the observed cytotoxic effects of the analogs are measured against a uniform baseline, drastically reducing standard deviation between biological replicates.
Phase 3: Orthogonal Target Validation (Kinase Inhibition Assay)
-
Step: Following a 24-hour treatment with the IC50 concentration of the analogs, lyse the cells and perform an in vitro kinase assay (e.g., targeting EGFR or JNK3) using a luminescent ATP-depletion readout. Run Gefitinib as a positive control.
-
Causality: Phenotypic cell death alone does not confirm the mechanism of action. By orthogonally validating the specific inhibition of the target kinase, this step self-validates the entire assay. It proves that the superior lipophilic binding of the thiophene analog (or the polar interaction of the furan analog) is directly responsible for the targeted kinase inhibition, rather than non-specific membrane disruption.
Mechanism of action for carbonitrile analogs inhibiting kinase signaling pathways.
Conclusion
The selection between furan and thiophene carbonitrile analogs is not a matter of universal superiority, but rather a strategic alignment of physicochemical properties with the biological target. Thiophene carbonitriles offer enhanced metabolic stability and superior hydrophobic pocket engagement, making them ideal for kinase inhibition and antimicrobial applications. Conversely, furan carbonitriles provide increased polarity and unique hydrogen-bonding profiles that can be leveraged for highly specific, targeted anticancer therapies. By utilizing self-validating experimental workflows, researchers can accurately map these structure-activity relationships and accelerate the optimization of novel therapeutics.
References
- BenchChem. Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.
- PubMed. The role of natural biological macromolecules: Deoxyribonucleic and ribonucleic acids in the formulation of new stable charge transfer complexes of thiophene Schiff bases for various life applications.
- SlideShare. Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies.
- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies | PDF [slideshare.net]
- 4. The role of natural biological macromolecules: Deoxyribonucleic and ribonucleic acids in the formulation of new stable charge transfer complexes of thiophene Schiff bases for various life applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Elemental Analysis of 2-amino-4-phenylfuran-3-carbonitrile: Theoretical Calculations vs. Experimental Expectations
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of chemical research and pharmaceutical development, the unambiguous characterization of a synthesized compound is paramount. Elemental analysis remains a foundational technique, providing a quantitative measure of a molecule's elemental composition and, by extension, a crucial checkpoint for its purity and identity. This guide offers an in-depth look at the elemental analysis of 2-amino-4-phenylfuran-3-carbonitrile, presenting the theoretical calculations and comparing them with the accepted standards of experimental accuracy.
The Significance of Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample.[1] For a novel compound like 2-amino-4-phenylfuran-3-carbonitrile, this analysis serves two primary purposes:
-
Structural Verification: By comparing the experimentally determined elemental percentages with the calculated theoretical values based on the proposed molecular formula, researchers can gain confidence in the compound's structure.
-
Purity Assessment: A significant deviation between the experimental and theoretical values can indicate the presence of impurities, such as residual solvents or starting materials.[2]
Theoretical Elemental Composition of 2-amino-4-phenylfuran-3-carbonitrile
The first step in any elemental analysis comparison is the calculation of the theoretical elemental percentages from the molecular formula.
Molecular Formula: C₁₁H₈N₂O[3]
To perform the calculation, we utilize the standard atomic weights of the constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
1. Molecular Weight Calculation:
The molecular weight (MW) of C₁₁H₈N₂O is the sum of the atomic weights of all atoms in the molecule:
-
MW = (11 × 12.011) + (8 × 1.008) + (2 × 14.007) + (1 × 15.999)
-
MW = 132.121 + 8.064 + 28.014 + 15.999
-
MW = 184.198 g/mol
2. Elemental Percentage Calculation:
The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
-
% Carbon (C) = (11 × 12.011 / 184.198) × 100 = 71.72%
-
% Hydrogen (H) = (8 × 1.008 / 184.198) × 100 = 4.38%
-
% Nitrogen (N) = (2 × 14.007 / 184.198) × 100 = 15.21%
-
% Oxygen (O) = (1 × 15.999 / 184.198) × 100 = 8.69%
Comparison of Theoretical and Expected Experimental Values
While no specific experimental data for 2-amino-4-phenylfuran-3-carbonitrile is publicly available, we can compare the theoretical values to the generally accepted tolerance for elemental analysis results in scientific publications. Most chemistry journals consider a deviation of ±0.4% between the calculated and found values to be acceptable for establishing analytical purity.[4][5]
| Element | Theoretical % | Expected Experimental Range (±0.4%) |
| Carbon (C) | 71.72% | 71.32% - 72.12% |
| Hydrogen (H) | 4.38% | 3.98% - 4.78% |
| Nitrogen (N) | 15.21% | 14.81% - 15.61% |
| Oxygen (O) | 8.69% | 8.29% - 9.09% |
Causality Behind Discrepancies:
It is important to understand that minor deviations between theoretical and experimental values are expected and can arise from several factors:
-
Instrumental Limitations: Even with modern, highly sensitive elemental analyzers, there are inherent instrumental uncertainties.
-
Sample Purity: The presence of even small amounts of impurities, such as residual solvents (e.g., water, ethyl acetate, hexanes) or inorganic salts, will alter the elemental composition. For instance, a hygroscopic sample that has absorbed atmospheric moisture will show a lower carbon percentage and a higher hydrogen and oxygen percentage than the pure, anhydrous compound.
-
Incomplete Combustion: Some compounds, particularly those that are very stable or contain elements like phosphorus or fluorine, may not combust completely, leading to inaccurate results.
-
Sample Homogeneity: If the sample is not perfectly homogenous, the small amount analyzed (typically 1-3 mg) may not be representative of the bulk material.
Experimental Protocol for CHN Analysis
The following is a generalized protocol for the determination of carbon, hydrogen, and nitrogen content in an organic compound like 2-amino-4-phenylfuran-3-carbonitrile using a modern CHN elemental analyzer.
Principle: The method is based on the complete and instantaneous combustion of the sample in a pure oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector (TCD).
Instrumentation: A CHN elemental analyzer equipped with an autosampler, combustion and reduction tubes, and a thermal conductivity detector.
Materials:
-
2-amino-4-phenylfuran-3-carbonitrile (sample)
-
High-purity tin or silver capsules
-
Microanalytical standards (e.g., acetanilide, sulfanilamide)
-
High-purity helium (carrier gas)
-
High-purity oxygen (combustion gas)
Procedure:
-
Sample Preparation:
-
Ensure the sample is finely powdered and homogeneous.
-
Dry the sample thoroughly under vacuum to remove any residual solvents or moisture.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified microanalytical standard. This involves analyzing known masses of the standard to create a calibration curve that relates the detector signal to the mass of each element.
-
-
Sample Weighing:
-
Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance.
-
Seal the capsule to enclose the sample.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The autosampler will drop the sample into a high-temperature (typically ~900-1000 °C) combustion furnace in a stream of pure oxygen.
-
The sample undergoes rapid and complete combustion.
-
The resulting gas mixture (CO₂, H₂O, N₂, and nitrogen oxides) is swept by the helium carrier gas through a reduction furnace (typically containing copper) to convert any nitrogen oxides to N₂.
-
The gases then pass through a separation column (often a gas chromatography column) to resolve CO₂, H₂O, and N₂.
-
The separated gases are detected by the thermal conductivity detector.
-
-
Data Processing:
-
The instrument's software integrates the detector signals for each gas and, using the calibration curve, calculates the percentage of C, H, and N in the original sample.
-
Self-Validating System:
The trustworthiness of this protocol is ensured by several factors:
-
Use of Certified Standards: Regular analysis of certified standards verifies the instrument's calibration and performance.
-
Blank Analysis: Running empty capsules (blanks) accounts for any background signal from the system.
-
Reproducibility: Analyzing the same sample multiple times should yield results within a narrow range, demonstrating the precision of the measurement.
Workflow Diagram
Caption: Workflow for CHN Elemental Analysis.
Conclusion
The elemental analysis of 2-amino-4-phenylfuran-3-carbonitrile provides a clear example of how theoretical calculations and experimental methodologies converge to validate the identity and purity of a chemical compound. While experimental results are subject to minor, acceptable deviations, a properly executed analysis, benchmarked against certified standards, delivers a high degree of confidence. For researchers in drug development and related fields, a thorough understanding of this fundamental technique is indispensable for ensuring the quality and integrity of their scientific findings.
References
-
Kowol, C. R., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 884-890. [Link]
-
Widener, A. (2022). Chemists debate the value of elemental analysis. C&EN, 100(45). [Link]
-
PubChem. (n.d.). 2-amino-4-phenylfuran-3-carbonitrile. Retrieved from [Link]
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-amino-4-phenylfuran-3-carbonitrile (C11H8N2O). Retrieved from [Link]
-
IUPAC. (n.d.). Atomic Weights of the Elements. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Elemental analysis – Knowledge and References. Retrieved from [Link]
Sources
Validation of Antimicrobial Activity of Aminofuran Derivatives: A Comparative Guide
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate emerging heterocyclic scaffolds to address the growing crisis of antimicrobial resistance (AMR). Among these, aminofuran derivatives —particularly 2-aminofurans and naturally occurring proximicins—have demonstrated compelling versatility. Their unique structural features make them highly tunable scaffolds for both antibacterial and antifungal applications[1].
However, transitioning a novel chemical entity from an in silico hit to a validated lead requires rigorous, objective comparison against established clinical standards. This guide provides a comprehensive framework for validating the antimicrobial efficacy of aminofuran derivatives, detailing the mechanistic rationale, comparative performance data, and self-validating experimental protocols required for robust preclinical evaluation.
Mechanistic Rationale & Pathway Dynamics
The biological activity of aminofuran derivatives is multifaceted. Unlike traditional β-lactams that exclusively target cell wall synthesis, functionalized 2-aminofurans and their hydrazone-linked counterparts often exhibit multi-target mechanisms. Recent molecular docking studies have highlighted their capacity to competitively inhibit critical bacterial enzymes, such as tyrosinase in Bacillus megaterium, through strong hydrogen bonding and steric hindrance[2]. Furthermore, marine-derived aminofurans like proximicins (featuring a unique 4-amino-furan-2-carboxylic acid moiety) have shown distinct cytostatic and weak antibacterial profiles, suggesting alternative mechanisms involving nucleic acid interference or membrane disruption[3][4].
Fig 1. Proposed antimicrobial signaling and enzymatic inhibition pathway.
Objective Comparison: Aminofurans vs. Standard Antimicrobials
To objectively assess the viability of aminofuran derivatives, we must benchmark their in vitro performance against standard broad-spectrum antibiotics (e.g., Gentamicin, Ceftriaxone) and antifungals (e.g., Amphotericin-B). While aminofurans often display moderate raw potency compared to highly optimized clinical drugs, their value lies in their efficacy against resistant strains and their dual-action potential (e.g., combined antioxidant and antimicrobial properties)[5].
Quantitative Efficacy Comparison
| Compound Class / Scaffold | Target Organism | Assay Type | Aminofuran Efficacy | Standard Alternative | Standard Efficacy | Ref |
| 2-Aminofuran Derivatives | Escherichia coli | Agar Diffusion | Moderate (14–18 mm ZOI) | Gentamicin | High (22–25 mm ZOI) | [1][5] |
| Hydrazone-Aminofuran (L2) | Bacillus megaterium | Agar Diffusion | 12 mm ZOI | Ceftriaxone | >20 mm ZOI | [2][6] |
| Proximicin A | Human Tumor Lines | Cytotoxicity | Strong Cytostatic | Standard Chemotherapeutics | Variable | [3][4] |
| Aminofuran Derivatives | Candida albicans | Agar Diffusion | Moderate ZOI | Amphotericin-B | High ZOI | [5][6] |
Note: ZOI = Zone of Inhibition. Data synthesized from recent structural and biological evaluations of aminofuran libraries.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay incorporates internal controls and orthogonal checks to eliminate false positives caused by solvent toxicity or assay artifacts.
Protocol A: In Silico Molecular Docking & Target Validation
Before committing to extensive in vitro testing, computational modeling is used to predict binding affinities and optimize the ligand structure[2][5].
-
Ligand Preparation & Optimization :
-
Step: Optimize the 3D geometries of the synthesized aminofuran derivatives using Density Functional Theory (DFT) with a 3-21G basis set[5].
-
Causality: DFT ensures the ligand is evaluated in its lowest energy conformation. Skipping this step often leads to artificially inflated binding scores due to impossible steric clashes.
-
-
Target Preparation :
-
Step: Retrieve and prepare the crystal structure of the target enzyme (e.g., Bacillus megaterium tyrosinase, PDB ID: 4j6u)[2]. Remove water molecules and add polar hydrogens.
-
-
Docking Execution :
-
Step: Execute the docking simulation to calculate the binding energy (e.g., target threshold < -7.0 kcal/mol).
-
Self-Validating Step: Native Ligand Re-docking. Before testing the aminofuran, re-dock the enzyme's native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid box parameters are flawed and must be recalibrated.
-
Protocol B: In Vitro Antimicrobial Susceptibility Testing
This protocol utilizes the agar disc diffusion method for qualitative screening, followed by broth microdilution for quantitative validation[6].
-
Media Preparation & Standardization :
-
Step: Prepare Mueller-Hinton Agar (MHA) for bacterial strains and Potato Dextrose Agar (PDA) for fungal strains[6]. Adjust the microbial inoculum to a 0.5 McFarland standard (approx.
CFU/mL). -
Causality: MHA is specifically formulated with starch to absorb toxic metabolites produced by bacteria, ensuring that any observed growth inhibition is strictly due to the aminofuran compound, not environmental toxicity. Standardizing the inoculum guarantees reproducibility.
-
-
Compound Application :
-
Step: Dissolve the aminofuran derivatives in Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Load 25 µL of the solution onto sterile filter paper discs[5][6].
-
Self-Validating Step: Tripartite Control System. Every plate must include three distinct discs:
-
Test Disc: Aminofuran in DMSO.
-
Negative Control: 25 µL of pure DMSO. (Validates that the solvent itself is not killing the bacteria).
-
Positive Control: Ceftriaxone (50 µg) for bacteria or Amphotericin-B (50 µg) for fungi[6]. (Validates that the bacterial strain is viable and susceptible to known mechanisms).
-
-
-
Incubation & Analysis :
-
Step: Incubate bacterial plates aerobically at 37°C for 24 hours, and fungal plates at 26°C for 48 hours. Measure the diameter of the inhibition zones in millimeters[6].
-
Fig 2. Iterative validation workflow for aminofuran antimicrobial candidates.
Conclusion
While aminofuran derivatives may not currently match the raw in vitro potency of legacy antibiotics like Gentamicin or Ceftriaxone, their highly functionalizable 2-aminofuran core provides a critical advantage for overcoming specific resistance mechanisms. By employing rigorous, self-validating workflows—combining in silico thermodynamic validation with tightly controlled in vitro susceptibility assays—researchers can systematically optimize these scaffolds into viable next-generation therapeutics.
References
-
Title : A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action | Source : benchchem.com | URL :1
-
Title : HETEROCYCLES, Vol. 2; No. 3, 1974 | Source : clockss.org | URL : 7
-
Title : Antioxidant, Antimicrobial Activity and Quantum Chemical Studies of 4-Methyl-7-Hyroxy Coumarin Derivatives - AIP Publishing | Source : aip.org | URL : 5
-
Title : Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies - MDPI | Source : mdpi.com | URL : 2
-
Title : Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies - PMC | Source : nih.gov | URL : 6
-
Title : Synthesis, Characterization, and Antimicrobial Evaluation of New Furan2-Carboxamide Derivatives | Request PDF - ResearchGate | Source : researchgate.net | URL : 3
-
Title : Antimicrobial compounds from marine Actinomycetes - PMC - NIH | Source : nih.gov | URL : 8
-
Title : Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species | Applied and Environmental Microbiology - ASM Journals | Source : asm.org | URL : 9
-
Title : Top 118 The Journal of Antibiotics papers published in 2008 - SciSpace | Source : scispace.com | URL : 4
-
Title : Marine Actinobacteria a New Source of Antibacterial Metabolites to Treat Acne Vulgaris Disease—A Systematic Literature Review - MDPI | Source : mdpi.com | URL : 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecules | Free Full-Text | Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Top 118 The Journal of Antibiotics papers published in 2008 [scispace.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Antimicrobial compounds from marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the UV-Vis Absorption Spectra of 2-amino-4-phenylfuran-3-carbonitrile
This in-depth technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-amino-4-phenylfuran-3-carbonitrile. While direct spectral data for this specific molecule is not extensively published, this guide synthesizes foundational spectroscopic principles and experimental data from analogous compounds to predict its absorption profile. Furthermore, a detailed experimental workflow is provided for researchers to obtain and analyze the UV-Vis spectrum, including a comparative study on the effects of solvent polarity (solvatochromism). This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of novel heterocyclic compounds.
Introduction to 2-amino-4-phenylfuran-3-carbonitrile and its Spectroscopic Significance
2-amino-4-phenylfuran-3-carbonitrile belongs to the class of highly functionalized furans, which are pivotal structural motifs in many biologically active compounds and functional materials. The molecule's architecture, featuring a furan ring conjugated with a phenyl group, an amino group, and a nitrile group, creates a rich electronic system. This extended π-conjugation is expected to give rise to distinct absorption bands in the UV-Vis region of the electromagnetic spectrum.[1]
UV-Vis spectroscopy is a powerful and accessible analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[2][3] The resulting spectrum provides valuable insights into the electronic transitions within the molecule, which can be used to confirm its identity, determine its concentration in a solution, and probe its interaction with its environment.[4][5][6] For drug development professionals, understanding the UV-Vis profile is crucial for purity assessments, stability studies, and formulation development.
Theoretical Underpinnings: Predicting the Absorption Spectrum
The UV-Vis absorption of an organic molecule is governed by the promotion of electrons from lower energy molecular orbitals to higher energy ones.[2] The structure of 2-amino-4-phenylfuran-3-carbonitrile suggests the presence of both π → π* and potentially n → π* electronic transitions.
-
π → π Transitions:* These are high-energy transitions that occur in molecules with conjugated π-systems, such as aromatic rings and double bonds.[3] The extensive conjugation in 2-amino-4-phenylfuran-3-carbonitrile, encompassing the furan ring, the phenyl ring, and the nitrile group, will lead to strong absorption bands. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax).[1]
-
n → π Transitions:* These lower-energy transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen of the amino group or the oxygen of the furan ring, to an anti-bonding π* orbital.[7] These transitions are typically weaker in intensity compared to π → π* transitions.[7]
Based on structurally similar compounds, such as 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile derivatives which exhibit a long-wavelength absorption band in the 340-400 nm range, it is reasonable to predict that 2-amino-4-phenylfuran-3-carbonitrile will also have a significant absorption in the near-UV and possibly the visible region.[8]
Comparative Analysis: The Influence of Solvent Polarity (Solvatochromism)
The position, and sometimes the intensity, of UV-Vis absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[9] This effect arises from differential solvation of the ground and excited states of the molecule.[9]
-
Bathochromic (Red) Shift: Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap for the electronic transition and shifting the absorption to a longer wavelength.[9] This is often observed in molecules that exhibit intramolecular charge transfer (ICT) upon excitation.[10]
-
Hypsochromic (Blue) Shift: Occurs when the ground state is more polar than the excited state. Polar solvents will preferentially stabilize the ground state, increasing the energy gap and shifting the absorption to a shorter wavelength.[9][11]
Given the presence of the electron-donating amino group and the overall conjugated system, 2-amino-4-phenylfuran-3-carbonitrile may exhibit positive solvatochromism (a bathochromic shift with increasing solvent polarity). A systematic study across a range of solvents with varying polarities is essential to characterize this behavior.
Predicted Spectral Data in Comparison to Analogous Compounds
| Compound | Solvent | λmax (nm) | Reference |
| 2-amino-4-phenyl-6-(4-phenylphenyl)benzene-1,3-dicarbonitrile derivatives | Acetonitrile | 340-400 | [8] |
| Flavone | Cyclohexane | ~286 | [12] |
| Flavone | Methanol | ~295 | [12] |
| Heterocyclic azines with furan moiety | Acetonitrile | 331-352 | [13] |
Experimental Protocol for UV-Vis Spectral Analysis
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of 2-amino-4-phenylfuran-3-carbonitrile and performing a comparative analysis of solvatochromic effects.
Materials and Instrumentation
-
Analyte: 2-amino-4-phenylfuran-3-carbonitrile (solid)
-
Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining and analyzing the UV-Vis absorption spectra of 2-amino-4-phenylfuran-3-carbonitrile.
Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1.0 mg) of 2-amino-4-phenylfuran-3-carbonitrile and dissolve it in a known volume (e.g., 10.0 mL) of a suitable solvent in which it is readily soluble (e.g., acetonitrile) to create a stock solution.
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilute working solutions (e.g., in the range of 1-10 µg/mL) in each of the selected solvents. The final concentration should result in an absorbance maximum between 0.1 and 1.0 arbitrary units to ensure adherence to the Beer-Lambert Law.[4]
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten/halogen lamps).[2] Allow the instrument to warm up for at least 30 minutes to ensure stability.
-
Set the desired wavelength range for the scan (e.g., 200 nm to 600 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that will be used for the first sample. This is the "blank" or "reference" sample.[2]
-
Place the blank cuvette in both the reference and sample holders of the spectrophotometer and run a baseline correction. This will subtract any absorbance from the solvent and the cuvette itself.[14]
-
-
Sample Measurement:
-
Remove the blank cuvette from the sample holder.
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the sample holder and acquire the absorption spectrum.
-
Save the data, noting the solvent used.
-
-
Repeat for Each Solvent: Repeat steps 4 and 5 for each of the prepared working solutions in the different solvents. It is crucial to perform a new baseline correction with the corresponding pure solvent for each new sample series.[2]
-
Data Analysis:
-
For each spectrum, identify the wavelength of maximum absorbance (λmax).
-
Tabulate the λmax values for each solvent.
-
If the exact concentration of the solutions is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.
-
Conclusion
This guide provides a predictive framework and a robust experimental protocol for the comprehensive study of the UV-Vis absorption spectrum of 2-amino-4-phenylfuran-3-carbonitrile. Based on its conjugated structure and comparison with analogous compounds, it is anticipated to exhibit strong π → π* transitions in the near-UV region, with the potential for solvatochromic shifts in response to solvent polarity. The provided experimental workflow offers a self-validating system for researchers to obtain high-quality spectral data, which is fundamental for the characterization and development of this and other novel heterocyclic compounds.
References
- UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture - Sim4t.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
-
Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures - MDPI. Available from: [Link]
-
UV-Vis absorption spectra of - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Molecular Docking Validation: A Comparative Analysis for 2-amino-4-phenylfuran-3-carbonitrile Ligands
This guide provides a comprehensive framework for validating molecular docking protocols, with a specific focus on the 2-amino-4-phenylfuran-3-carbonitrile scaffold, a moiety of growing interest in medicinal chemistry.[1][2] For researchers in drug development, computational predictions are only as valuable as their demonstrated accuracy. Therefore, rigorous validation is not a preliminary step but the very foundation upon which credible in silico research is built. This document moves beyond simplistic procedural lists to explain the causality behind methodological choices, offering a self-validating system for establishing a robust and reliable docking workflow.
The Imperative of Validation in Computational Drug Discovery
Molecular docking predicts the preferred orientation and conformation of a ligand within a macromolecular target's binding site.[3][4] While powerful for virtual screening and lead optimization, docking algorithms and their associated scoring functions are approximations of complex biophysical realities.[3][4] Without validation, docking results remain unverified hypotheses. The primary goals of a rigorous validation process are twofold: to confirm that a docking protocol can accurately reproduce a known binding pose and to ensure that its scoring function can successfully distinguish true binders from inactive decoys.[5][6]
This guide will compare and contrast the most critical validation techniques, from foundational re-docking to more stringent cross-docking and enrichment studies, providing the experimental logic required to select the appropriate strategy.
Pillar 1: Foundational Validation - Re-Docking and Pose Prediction
The most fundamental test of a docking program is its ability to reproduce the experimentally determined binding mode of a ligand in its cognate protein receptor. This process, known as re-docking, serves as the baseline validation for any new protein-ligand system.[7][8]
The Core Principle: Assessing Geometric Accuracy
The logic is straightforward: if a docking algorithm cannot replicate a known, experimentally verified binding pose (typically from a co-crystal structure), its predictions for novel, untested ligands are inherently unreliable.[7] The primary metric for this assessment is the Root Mean Square Deviation (RMSD) , which quantifies the average distance between the atoms of the docked ligand pose and the reference (crystallographic) pose.[9][10]
Experimental Protocol: Standard Re-Docking Workflow
-
Acquisition of Co-crystal Structure: Obtain a high-resolution (<2.5 Å) X-ray crystal structure of the target protein in complex with a known ligand from the Protein Data Bank (PDB).[11]
-
Preparation of Receptor and Ligand:
-
Separate the protein and the co-crystallized ligand into distinct files.
-
Prepare the protein structure: add hydrogen atoms, assign correct bond orders, and remove water molecules that are not critical for binding.
-
Extract the co-crystallized ligand and save it as a reference structure.
-
-
Defining the Binding Site: Define the docking grid or sphere around the position of the original co-crystallized ligand. This ensures the search space is focused on the known active site.
-
Ligand Re-Docking: Dock the extracted ligand back into the prepared protein structure using the chosen software (e.g., AutoDock, GOLD, Glide).[4][5]
-
RMSD Calculation: Superimpose the top-scoring docked pose(s) onto the original crystallographic pose and calculate the heavy-atom RMSD.[7][10]
A successful re-docking experiment is generally characterized by an RMSD value of less than 2.0 Å .[4][7][12] This threshold indicates that the docking protocol has successfully reproduced the experimental binding mode with high fidelity.
Workflow for Standard Re-Docking Validation
Caption: Standard workflow for validating a docking protocol using re-docking and RMSD calculation.
Pillar 2: Increasing Rigor - A Comparison of Validation Methodologies
While re-docking is essential, it can sometimes yield deceptively good results because the protein's binding site is already in an optimal conformation for that specific ligand.[6][8] To build greater confidence, more rigorous methods should be employed.
Cross-Docking: A More Realistic Test
Cross-docking involves docking a ligand into a protein structure that was co-crystallized with a different ligand.[8][13] This approach better simulates a true virtual screening scenario where the protein may need to undergo conformational changes ("induced fit") to accommodate the new ligand.[14] A successful cross-docking result (RMSD < 2.0 Å) provides stronger evidence for the protocol's robustness.[15]
Enrichment Studies: Validating the Scoring Function
A geometrically accurate pose is useless if the scoring function cannot distinguish active compounds from inactive ones. Enrichment studies assess this capability.[5] In this method, a set of known active compounds is "seeded" into a much larger library of "decoy" molecules (compounds presumed to be inactive).[5] The entire library is then docked. A successful protocol will rank the known actives significantly higher than the decoys. The results are often visualized using Receiver Operating Characteristic (ROC) curves.[5]
| Methodology | Primary Goal | Key Metric(s) | Advantages | Limitations |
| Re-Docking | Validate pose prediction accuracy. | RMSD.[7][9] | Simple, fast, and establishes a baseline for performance.[8] | Can be artificially successful as the protein is already in the "correct" conformation.[6][8] |
| Cross-Docking | Assess performance in a more realistic "induced-fit" scenario. | RMSD.[13][15] | More rigorous test of the docking algorithm's search and sampling capabilities.[8][16] | Requires multiple crystal structures; can be difficult if binding sites vary significantly. |
| Enrichment Study | Validate the scoring function's ability to discriminate actives from inactives. | Enrichment Factor, Area Under the Curve (AUC) for ROC plots.[5] | Directly assesses the protocol's utility for virtual screening.[5] | Requires a well-curated set of known actives and a large, diverse decoy set. |
Pillar 3: Post-Docking Validation and In Silico Pharmacokinetics
A low RMSD and good enrichment are excellent indicators, but a static dock does not capture the dynamic nature of a protein-ligand complex. Furthermore, a potent ligand is of little therapeutic value if it has poor pharmacokinetic properties.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
MD simulations provide a powerful means to assess the stability of a docked pose over time (nanoseconds to microseconds).[7][17] After docking, the top-scoring complex is subjected to simulation in a solvated, physiological environment. Key analyses include:
-
Ligand RMSD: Tracking the ligand's RMSD throughout the simulation. A stable, low RMSD suggests the docked pose is energetically favorable and maintained.[1][17]
-
Protein RMSF: The Root Mean Square Fluctuation (RMSF) highlights flexible regions of the protein, which can be crucial for understanding binding interactions.[1][17]
A ligand that remains stably bound within the active site throughout the MD simulation lends high confidence to the initial docking prediction.[18]
ADMET Prediction: A Nod to Drug-Likeness
For ligands like the 2-amino-4-phenylfuran-3-carbonitrile series, which are being investigated as potential therapeutic agents, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical.[19] In silico tools can predict properties like oral bioavailability and potential for bioactivation. The furan moiety, for instance, can sometimes be bioactivated to reactive metabolites, a possibility that should be computationally assessed early in the design phase.[20] Studies have successfully used in silico ADMET predictions to validate the oral bioavailability of furan-containing compounds.[1][21]
Decision Framework for Selecting a Validation Strategy
Caption: Decision tree for selecting the appropriate molecular docking validation strategy.
Interpreting Key Validation Metrics
The successful application of these validation techniques relies on the correct interpretation of their quantitative outputs.
| Metric | Typical Units | Definition | Interpretation for a "Good" Result |
| Binding Affinity/Score | kcal/mol or arbitrary units | An estimation of the binding free energy (ΔG) or a score representing ligand-receptor complementarity.[10] | More negative values indicate stronger predicted binding.[10] Should be used for ranking, not as absolute values.[3] |
| RMSD | Angstroms (Å) | The root-mean-square deviation of atomic positions between the docked pose and a reference pose.[9] | < 2.0 Å: Generally considered a successful reproduction of the binding mode.[4][7] |
| Enrichment Factor (EF) | Dimensionless | The ratio of the concentration of active compounds in a top fraction of a screened library to the concentration of actives in the full library.[5] | EF > 1: The protocol is better than random selection. Higher values are better. |
| MD Stability (Ligand RMSD) | Angstroms (Å) | The fluctuation of the ligand's atomic positions from its starting pose over the course of an MD simulation.[17] | A low and stable RMSD (e.g., < 2-3 Å) throughout the simulation indicates a stable binding pose.[1][17] |
Conclusion and Forward Outlook
The validation of a molecular docking protocol is a multi-faceted process that is essential for generating credible and impactful computational results. For novel scaffolds like 2-amino-4-phenylfuran-3-carbonitrile, establishing a rigorously validated docking procedure is the first step toward successful structure-based drug design.
This guide advocates for a tiered validation approach. Begin with re-docking to confirm basic pose prediction. Escalate to cross-docking to ensure robustness against conformational changes. Employ enrichment studies to verify the scoring function's discriminatory power for virtual screening. Finally, use molecular dynamics simulations to confirm the stability of predicted binding modes. By systematically applying these comparative methodologies, researchers can proceed with confidence, knowing their in silico predictions are grounded in a foundation of scientific rigor. The ultimate validation, however, always remains the correlation with prospective experimental data.[3][22]
References
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Beyond RMSD: What Are the 8 Chemical and Physical Criteria Needed to Evaluate Ligand Docking Methods? (2024). Genophore. [Link]
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Lessons from Docking Validation. (n.d.). Michigan State University. [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]
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Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC. (2025). National Center for Biotechnology Information. [Link]
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validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors. (2023). ResearchGate. [Link]
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How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
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Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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ADMET prediction, Docking, DM analysis and antibacterial screening of epoxy furan-clerodanes from Croton hypoleucus. (2022). ResearchGate. [Link]
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VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
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Re-Dock: Towards Flexible and Realistic Molecular Docking with Diffusion Bridge. (2024). arXiv.org. [Link]
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(PDF) Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025). ResearchGate. [Link]
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ADMET prediction. (2025). Fiveable. [Link]
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Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. (2019). ResearchGate. [Link]
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Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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How to Obtain RMSD After Docking Using Molegro Virtual Docker (MVD). (2025). YouTube. [Link]
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Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. (2021). Journal of King Saud University - Science. [Link]
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How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC. (2020). National Center for Biotechnology Information. [Link]
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Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. (2025). MDPI. [Link]
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Computational identification of 2,4-disubstituted amino-pyrimidines as L858R/T790M-EGFR double mutant inhibitors using pharmacophore mapping, molecular docking, binding free energy calculation, DFT study and molecular dynamic simulation - PMC. (2021). National Center for Biotechnology Information. [Link]
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Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. (2015). MDPI. [Link]
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Validation of Molecular Docking Calculations Involving FGF-1 and FGF-2. (2004). Figshare. [Link]
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Protein Structure Validation and Analysis with X-Ray Crystallography. (n.d.). Springer Protocols. [Link]
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Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). MDPI. [Link]
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Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c] pyran-3-carbonitrile. (2015). OSTI.GOV. [Link]
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Safety Operating Guide
2-amino-4-phenylfuran-3-carbonitrile proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 2-Amino-4-phenylfuran-3-carbonitrile
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery and materials science workflows. 2-Amino-4-phenylfuran-3-carbonitrile (CAS: 72982-21-9) [1][2] is a highly functionalized scaffold containing an electron-rich furan ring, a primary amine, and a nitrile group. While this structural complexity makes it an invaluable intermediate for synthesizing kinase inhibitors and fluorescent probes, it presents a multifaceted challenge at the end of its lifecycle.
Waste management cannot be an afterthought; it must be treated as a rigorous chemical process. This guide provides a self-validating, causally-driven protocol for the safe disposal of this compound, ensuring that operational safety is built directly into your laboratory's daily routine.
Predictive Hazard Assessment & Quantitative Data
Because highly specialized intermediates often lack comprehensive, compound-specific Safety Data Sheets (SDS) beyond basic GHS warnings[3], we must extrapolate operational safety thresholds from its constituent pharmacophores: the furan ring and the aromatic nitrile.
Table 1: Extrapolated Physicochemical Properties and Disposal Implications
| Property | Predicted/Extrapolated Data | Causality & Disposal Implication |
| Physical State / MW | Solid Powder, 184.19 g/mol [1] | Poses a fine dust inhalation risk. Mandates handling and solid waste transfer exclusively within a HEPA-filtered fume hood. |
| Furan Ring Stability | Susceptible to auto-oxidation | The electron-rich furan core can react with atmospheric oxygen to form peroxides[3]. Mandates peroxide testing prior to the disposal of aged solvent mixtures. |
| Nitrile Hydrolysis Risk | Stable at neutral pH | Nitriles undergo acid hydrolysis[4]. Must be strictly segregated from strong mineral acids to prevent degradation into amides or theoretical hydrogen cyanide (HCN) gas[5][6]. |
| Aquatic Toxicity | High (Extrapolated) | Furan derivatives are inherently harmful to aquatic life (e.g., Furan LC50 ~61 mg/L). Strictly prohibits drain disposal[7]. |
Mechanistic Insights: The "Why" Behind the Protocol
To build a culture of safety, researchers must understand the chemical causality behind disposal rules:
-
The Nitrile-Acid Incompatibility: In organic chemistry, aromatic nitriles (–C≡N) are generally metabolically and chemically robust[8]. However, under strongly acidic aqueous conditions, they undergo acid hydrolysis[4]. While the primary degradation pathway yields an amide and subsequently a carboxylic acid, the introduction of strong acids to nitrile waste streams is universally prohibited. This is because cross-contamination with unreacted cyanide precursors (often used in their synthesis) or unexpected degradation of sterically hindered nitriles can liberate hydrogen cyanide (HCN) gas [4][5]. HCN is a potent cytochrome oxidase inhibitor that acts as a rapid cellular asphyxiant[5]. Therefore, 2-amino-4-phenylfuran-3-carbonitrile must never be co-mingled with acidic waste.
-
Furan Auto-Oxidation: While the parent furan is a highly volatile, flammable liquid, this heavily substituted derivative is a solid[1]. However, when dissolved in laboratory solvents and exposed to air and light over time, the furan ring can form explosive peroxides[3]. If these waste solutions are allowed to evaporate, the peroxides concentrate, creating a severe friction-sensitive explosion hazard[9].
Disposal Workflow & Decision Tree
The following logical workflow routes 2-amino-4-phenylfuran-3-carbonitrile waste based on its physical state, ensuring incompatible streams never cross paths.
Figure 1: Disposal workflow and peroxide validation for 2-amino-4-phenylfuran-3-carbonitrile.
Self-Validating Disposal Methodologies
To ensure absolute safety, do not rely on assumptions. The following step-by-step protocols incorporate self-validating checks to confirm the safety of the waste before it leaves your fume hood.
Protocol A: Disposal of Aged Solutions (Peroxide Validation)
Causality: Solutions containing furan derivatives stored for >3 months must be verified free of peroxides before consolidation into bulk waste carboys to prevent explosive concentration[3].
-
Preparation: Don heavy butyl rubber gloves over standard nitrile exam gloves for extended solvent handling[10], a lab coat, and safety goggles. Conduct all work inside a certified fume hood.
-
Self-Validation (Peroxide Test): Dip a commercially available KI-starch indicator strip into the waste solution.
-
Mechanism: Iodide (I⁻) is oxidized by any present peroxides to iodine (I₂), which complexes with the starch to form a deep blue/purple color.
-
Validation: If the strip remains white, the solution is safe for standard solvent waste. If it turns purple (>15-30 ppm), proceed to Step 3.
-
-
Neutralization (If Positive): Slowly add a 10% aqueous solution of sodium metabisulfite (Na₂S₂O₅) to the waste while stirring. Wait 10 minutes, then test again. The system is self-validating: continue treatment until a fresh KI-starch test yields a negative (white) result.
-
Collection: Transfer the validated solution to a designated "Non-Halogenated Organic Waste" carboy (or "Halogenated" if dissolved in DCM/Chloroform). Ensure the carboy contains NO acidic waste [11].
Protocol B: Disposal of Solid Waste & Spill Decontamination
Causality: Solid powders pose an inhalation risk and can easily contaminate porous laboratory surfaces[9].
-
Solid Waste Collection: Transfer unused or contaminated solid 2-amino-4-phenylfuran-3-carbonitrile into a high-density polyethylene (HDPE) container[11] with a tight-fitting lid.
-
Spill Response: If spilled, do not use combustible materials like sawdust, which can ignite if residual peroxides are present[12]. Cover the spill with an inert, liquid-binding material (e.g., sand, diatomite, or universal binders)[12].
-
Decontamination (Self-Validating): Sweep the absorbed mixture using non-sparking tools[9] into a solid hazardous waste bucket. Wipe the area with a solvent (e.g., ethanol) on a disposable wipe.
-
Validation: Because the conjugated phenylfuran system often exhibits fluorescence, inspect the wiped benchtop under a handheld UV lamp (365 nm) to visually confirm the complete removal of all micro-particulates.
-
-
Manifesting: Label the container clearly: "Hazardous Waste: Toxic Solid - Contains 2-amino-4-phenylfuran-3-carbonitrile. DO NOT MIX WITH ACIDS."[11].
Regulatory Compliance & Final Transport
Under EPA and RCRA guidelines, while this specific compound may not have a distinct "U-list" or "P-list" number, it must be treated as a characteristic hazardous waste due to its toxicity and potential reactivity[11][13].
-
Drain Disposal Prohibition: Never dispose of this compound down the drain. It requires high-temperature incineration at an approved waste disposal plant[7].
-
Broker Handoff: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed waste broker to transport the sealed containers to an EPA-designated Treatment, Storage, and Disposal Facility (TSDF)[7][10].
References
1.[1] BLD Pharm. "2-Amino-4-phenylfuran-3-carbonitrile". bldpharm.com. 2.[2] Amaybio. "2-Amino-4-phenylfuran-3-carbonitrile - CAS:72982-21-9". amaybio.com. 3. Sigma-Aldrich. "SAFETY DATA SHEET - Furan". sigmaaldrich.com. 4.[9] ChemicalBook. "Furan - Safety Data Sheet". chemicalbook.com. 5.[3] BenchChem. "Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide". benchchem.com. 6.[12] CPAChem. "Safety data sheet - Furan". cpachem.com. 7.[4] Quora. "What happens when nitriles undergo acid hydrolysis?". quora.com. 8.[5] Centers for Disease Control and Prevention (CDC). "Medical Management Guidelines for Hydrogen Cyanide". cdc.gov. 9.[8] National Institutes of Health (NIH). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore". nih.gov. 10.[6] Wikipedia. "Nitrile". wikipedia.org. 11.[10] Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". epa.gov. 12.[11] Massachusetts Institute of Technology (MIT) EHS. "Chemical Waste". mit.edu. 13.[13] Auburn University. "Chemical Waste Management Guide". auburn.edu. 14.[7] Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices". labmanager.com.
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Personal protective equipment for handling 2-amino-4-phenylfuran-3-carbonitrile
Handling 2-amino-4-phenylfuran-3-carbonitrile (CAS: 72982-21-9) requires a rigorous, scientifically grounded approach to laboratory safety. As a highly functionalized building block widely used in the synthesis of furanopyrimidines and other heterocyclic drug candidates, its structural features—a lipophilic furan ring, an active amino group, and a carbonitrile moiety—make it synthetically valuable but toxicologically hazardous.
To ensure reproducibility in your drug development workflows and absolute safety for your personnel, this guide moves beyond basic compliance. It provides a causality-driven, self-validating operational framework for handling this specific compound.
Toxicological Causality & PPE Logic
Safety protocols are only effective when researchers understand the why behind the equipment. Based on its standardized Safety Data Sheet (SDS) , 2-amino-4-phenylfuran-3-carbonitrile is classified under GHS07 (Harmful/Irritant). The required Personal Protective Equipment (PPE) is directly dictated by its molecular structure:
-
Dermal Penetration (H312, H315): The compound is harmful via skin contact and acts as a severe irritant. Causality: The lipophilic phenyl and furan rings enhance the molecule's ability to partition into and penetrate the lipid bilayer of the stratum corneum. Standard latex is insufficient; nitrile provides the necessary chemical resistance against solid organic aromatics.
-
Ocular Vulnerability (H319): Powders can easily aerosolize and cause severe eye irritation. Causality: The crystalline nature of the solid means micro-particulates can bypass standard safety glasses. Tight-fitting goggles are mandatory.
-
Inhalation Risk (H332, H335): Harmful if inhaled. Causality: The carbonitrile group can cause local respiratory toxicity. All handling must occur within a dynamically controlled airflow environment.
Quantitative Safety Specifications
The following table summarizes the quantitative metrics required to safely handle this compound.
| Hazard Category | GHS Code | PPE / Engineering Control | Quantitative Specification | Validation Metric |
| Dermal Toxicity | H312, H315 | Double Nitrile Gloves | EN 374, min 0.11 mm thickness | Breakthrough time > 480 min |
| Ocular Irritation | H319 | Safety Goggles | EN 166, Class 3 (Splash/Dust) | Zero gap at facial seal |
| Inhalation | H332, H335 | Chemical Fume Hood | ASHRAE 110 tested | Face velocity: 0.5 m/s (100 fpm) |
| Systemic Toxicity | H302 | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Knee-length, fully buttoned |
Hazard-to-PPE Mapping
Causality matrix linking specific GHS hazards to required PPE configurations.
Self-Validating Operational Protocols
A protocol is only robust if it contains built-in checks to verify its efficacy in real-time. Implement the following self-validating workflows when handling this compound.
Protocol A: Enclosed Weighing and Mass Transfer
-
Airflow Validation: Before opening the reagent vial, hold a single-ply laboratory tissue (e.g., Kimwipe) at the lower edge of the fume hood sash.
-
Validation: An inward flutter visually confirms the required 0.5 m/s face velocity, ensuring compliance with OSHA respiratory protection standards .
-
-
Static Neutralization: Pass the stock vial and the receiving flask through an anti-static ionizer.
-
Causality: The conjugated structure of 2-amino-4-phenylfuran-3-carbonitrile makes its dry powder highly prone to triboelectric static charging. Neutralizing the charge prevents the powder from aerosolizing or clinging to the spatula.
-
-
Mass Transfer: Using a grounded, stainless-steel micro-spatula, transfer the solid directly to the bottom of the receiving vessel.
-
Containment Sealing: Cap the receiving flask tightly before removing it from the validated airflow zone of the fume hood.
-
Decontamination: Wipe the balance pan and spatula with an isopropyl alcohol (IPA) dampened tissue. Dispose of the tissue in a designated solid hazardous waste bin.
Protocol B: Chemical Spill and Decontamination Plan
-
Containment: Immediately lower the fume hood sash to 18 inches to maximize exhaust velocity over the spill area.
-
Alkaline Stabilization: Cover the spilled powder with a damp absorbent pad moistened with a 5% sodium carbonate solution.
-
Causality: While the carbonitrile (-C≡N) group is covalently bound, maintaining an alkaline environment (pH > 9) is a critical best practice for nitrile derivatives. It completely precludes the theoretical risk of evolving volatile, highly toxic hydrogen cyanide (HCN) gas during degradation .
-
-
Chemical Validation: Press a pH indicator strip against the damp absorbent pad.
-
Validation: A color change indicating pH ≥ 9 confirms the chemical environment is safely stabilized.
-
-
Mechanical Recovery: Scoop the stabilized, wet matrix using a disposable plastic scraper.
-
Causality: Sweeping dry powder generates airborne particulates; scooping wet material eliminates inhalation risks.
-
-
Surface Neutralization: Wipe the deck with a 10% sodium hypochlorite (bleach) solution, followed by a thorough water rinse to remove oxidative residues.
Step-by-step self-validating workflow for chemical spill decontamination.
Waste Disposal Logistics
Proper segregation prevents dangerous cross-reactions in your laboratory's waste stream.
-
Solid Waste: All contaminated consumables (gloves, weigh boats, tissues, disposable scrapers) must be placed in a heavy-duty, 4-mil polyethylene bag. Label strictly as "Hazardous Solid Waste: Toxic/Irritant Organic (Nitrile Derivative)."
-
Liquid Waste: Solvent washings containing dissolved 2-amino-4-phenylfuran-3-carbonitrile must be segregated into designated organic waste carboys (Halogenated or Non-Halogenated, depending on the solvent).
-
Critical Operational Rule:Never mix this waste stream with strong mineral acids (e.g., HCl, H2SO4). Acidic conditions can trigger exothermic degradation of the furan ring or unwanted hydrolysis of the nitrile group.
-
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
